Product packaging for Diethylene glycol diacetate(Cat. No.:CAS No. 628-68-2)

Diethylene glycol diacetate

Cat. No.: B166463
CAS No.: 628-68-2
M. Wt: 190.19 g/mol
InChI Key: UBPGILLNMDGSDS-UHFFFAOYSA-N
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Description

Diethylene glycol diacetate is an acetate ester that is the diacetate obtained by the formal condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid respectively. It has a role as a metabolite. It is functionally related to a diethylene glycol.
This compound has been reported in Ocimum basilicum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O5 B166463 Diethylene glycol diacetate CAS No. 628-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyloxyethoxy)ethyl acetate
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InChI

InChI=1S/C8H14O5/c1-7(9)12-5-3-11-4-6-13-8(2)10/h3-6H2,1-2H3
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InChI Key

UBPGILLNMDGSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90879242
Record name Ethanol, 2,2'-oxybis-, diacetate
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Molecular Weight

190.19 g/mol
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CAS No.

628-68-2
Record name Diethylene glycol, diacetate
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Record name Diethylene glycol diacetate
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Record name Oxydiethylene acetate
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Record name Ethanol, 2,2'-oxybis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-oxybis-, diacetate
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Record name Oxydiethylene di(acetate)
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Record name DIETHYLENE GLYCOL DIACETATE
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Foundational & Exploratory

Diethylene glycol diacetate chemical properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the chemical and physical properties of diethylene glycol diacetate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents visual diagrams to facilitate understanding and application of this compound in a research setting.

Chemical and Physical Properties

This compound, also known as 2,2'-oxybisethanol diacetate, is a diester with a range of applications in various scientific fields. Its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C8H14O5[1][2]
Molecular Weight 190.19 g/mol [1][2]
CAS Number 628-68-2[1][2]
Appearance Colorless liquid[3][4]
Odor Mild, pleasant[5]
Density 1.101 g/cm³ at 25 °C[1]
Boiling Point 250 °C[1][2]
Melting Point 19 °C[1][2]
Flash Point 135 °C[1][2]
Refractive Index 1.431 at 20 °C
Solubility Miscible with many organic solvents.[6] It has some solubility in water, which increases with temperature.[6]

Reactivity and Stability

This compound is an ester and thus can undergo hydrolysis, especially in the presence of strong acids or bases, to yield diethylene glycol and acetic acid.[6] This reaction is reversible.[6] It is considered a peroxide-forming chemical, and appropriate safety precautions should be taken during storage and handling.

Applications in Research and Drug Development

This compound has several applications relevant to the target audience:

  • PROTAC Linker: It is utilized as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] The linker plays a crucial role in the efficacy of the PROTAC molecule.

  • Solvent: Due to its solvency power and high boiling point, it can be used as a solvent for a variety of organic compounds.[6] Its properties make it suitable for applications requiring slow evaporation rates.

  • Plasticizer: It finds use as a plasticizer in polymer applications.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of diethylene glycol with acetic acid.

Synthesis_Workflow Reactants Diethylene Glycol + Acetic Acid Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reaction Workup Work-up: - Neutralization - Washing - Drying Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment GCMS->Purity

References

An In-depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol diacetate, a diester of diethylene glycol and acetic acid, is a versatile compound with applications ranging from a solvent in coatings and inks to its use as a plasticizer. This technical guide provides a comprehensive overview of its synthesis and purification methods, complete with detailed experimental protocols and quantitative data to support laboratory and developmental work.

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct esterification of diethylene glycol with acetic acid.[1][2][3] This reaction is typically catalyzed by an acid to increase the reaction rate.[1][3][4] Another, less common, method is transesterification.[5]

1. Direct Esterification

The direct esterification process involves the reaction of diethylene glycol with an excess of acetic acid in the presence of a catalyst.[1][4] The use of a molar excess of acetic acid helps to drive the equilibrium towards the formation of the diacetate ester.[1] Water is produced as a byproduct and is typically removed to shift the reaction equilibrium towards the product side.[6]

Reaction: HO(CH₂)₂O(CH₂)₂OH + 2 CH₃COOH ⇌ CH₃COO(CH₂)₂O(CH₂)₂OCOCH₃ + 2 H₂O

A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[1][7][8][9] The choice of catalyst can influence the reaction rate and the need for subsequent neutralization steps.[7] For instance, using a solid acid catalyst like a metal-ion-modified styrene-divinyl benzene (B151609) sulfonic acid type acidic cation exchange resin can simplify the workup process as it can be easily filtered off.[7][8]

Experimental Protocol: Direct Esterification using an Acid Catalyst

This protocol outlines a general procedure for the synthesis of this compound via direct esterification.

Materials:

  • Diethylene glycol

  • Glacial acetic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid[9] or sulfuric acid[4])

  • Azeotropic dehydrating agent (e.g., toluene[10] or butyl acetate[9])

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser[1][11]

  • Dean-Stark apparatus (or similar setup for water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethylene glycol and an excess of glacial acetic acid. The molar ratio of acetic acid to diethylene glycol is typically between 2.2:1 and 3:1.[9]

  • Catalyst and Dehydrating Agent Addition: Add the acid catalyst (e.g., 0.1-1% of the total reactant mass for p-toluenesulfonic acid[9]) and an azeotropic dehydrating agent (e.g., 10-20% of the total reactant mass for butyl acetate[9]).

  • Heating and Reflux: Heat the mixture to reflux. The reaction temperature is generally maintained between 100-160 °C.[9] The water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed. The reaction time can vary, but several hours of reflux are typical.[4][11]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a dilute sodium bicarbonate solution to neutralize the acid catalyst.[4] Subsequently, wash with water.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and then filter.[4]

The following diagram illustrates the general workflow for the synthesis of this compound via direct esterification.

Synthesis_Workflow Reactants Reactants: Diethylene Glycol Acetic Acid ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Catalyst: p-Toluenesulfonic Acid Catalyst->ReactionMixture DehydratingAgent Azeotropic Agent: Toluene / Butyl Acetate DehydratingAgent->ReactionMixture Reflux Heating & Reflux (100-160 °C) Water Removal ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Neutralization Neutralization: Sodium Bicarbonate Wash Cooling->Neutralization Drying Drying: Anhydrous Na2SO4 Neutralization->Drying CrudeProduct Crude Diethylene Glycol Diacetate Drying->CrudeProduct Purification_Workflow CrudeProduct Crude Diethylene Glycol Diacetate Distillation Distillation (Atmospheric or Vacuum) CrudeProduct->Distillation Fractions Fraction Collection Distillation->Fractions PureProduct Pure Diethylene Glycol Diacetate Fractions->PureProduct Impurities Impurities: Unreacted Reactants, Byproducts Fractions->Impurities

References

Diethylene Glycol Diacetate (CAS 628-68-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Diethylene Glycol Diacetate (CAS 628-68-2), covering its physicochemical properties, safety information, and known biological interactions. This guide aims to be a valuable resource for those utilizing or investigating this compound in their work.

Physicochemical Properties

This compound is a colorless, odorless liquid. It is an organic compound belonging to the class of glycol diacetates and is characterized by its solvent capabilities.[1] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C8H14O5[1][2][3]
Molecular Weight 190.19 g/mol [2][4][5]
Density 1.101 g/mL at 25 °C[6][7]
Boiling Point 250 °C[8]
Melting Point 18-20 °C[8]
Flash Point >110 °C (>230 °F) - closed cup[6][9]
Refractive Index n20/D 1.431[6][9]
Solubility Soluble in water, alcohols, and many organic solvents.[1]

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation.[6][9] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.

GHS Hazard Information:

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Statements P264, P280, P305+P351+P338, P337+P313
  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Applications in Research and Drug Development

This compound serves as a versatile molecule in various research and industrial applications.

PROTAC Linker

A significant application of this compound in modern drug development is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][10] The PEG linker component can enhance the solubility and cell permeability of the PROTAC molecule.[11]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (with Diethylene Glycol Diacetate Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI E3_Ligase->PROTAC Binds to E3 ligase ligand Ubiquitin Ubiquitin Degraded_POI Degraded Protein Proteasome->Degraded_POI Degrades POI Synthesis_Workflow cluster_reactants Reactants cluster_process Process DEG Diethylene Glycol Reaction Esterification with Azeotropic Water Removal DEG->Reaction AA Acetic Acid AA->Reaction Cat Acid Catalyst Cat->Reaction Workup Neutralization and Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Metabolic_Pathway cluster_enzymes Enzymes DEG_DA This compound DEG Diethylene Glycol DEG_DA->DEG Hydrolysis HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Oxidation DGA Diglycolic Acid (DGA) (Nephrotoxic Metabolite) HEAA->DGA Oxidation Hydrolysis Hydrolysis ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase

References

Solubility Profile of Diethylene Glycol Diacetate in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol diacetate in a range of common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data from its close structural analog, ethylene (B1197577) glycol diacetate, alongside qualitative descriptions and theoretical predictions to offer a thorough understanding for research and development applications.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, possessing both ester and ether functionalities, exhibits a degree of polarity that influences its interaction with various solvents. Its miscibility is also governed by its ability to form intermolecular forces, such as dipole-dipole interactions, with solvent molecules.

Quantitative Solubility Data

Table 1: Solubility of Ethylene Glycol Diacetate in Water

SolventTemperatureSolubility
Water20 °C (68 °F)160 g/L[1]

Note: This data is for ethylene glycol diacetate, a close structural analog of this compound. This information can be used as a reliable estimate for the solubility of this compound.

Qualitative Solubility in Organic Solvents

Based on available data for similar compounds and general principles of chemical solubility, the following qualitative assessment can be made for this compound:

  • High Solubility/Miscibility: In polar protic and aprotic solvents such as ethanol, methanol, and acetone, this compound is expected to be miscible or have very high solubility. This is supported by the fact that the parent compound, diethylene glycol, is miscible with alcohol and acetone.

  • Moderate to High Solubility: In solvents with intermediate polarity like ethyl acetate, good solubility is anticipated.

  • Lower Solubility: In nonpolar aromatic solvents such as toluene, solubility is likely to be lower compared to polar solvents.

  • Very Low Solubility/Immiscibility: In nonpolar aliphatic solvents like hexane, this compound is expected to have very low solubility or be immiscible.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for the accurate and reproducible determination of solubility. The following are widely accepted protocols:

OECD Test Guideline 105: Water Solubility

This guideline details two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[2]

1. Column Elution Method (for solubilities below 10⁻² g/L):

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

  • Apparatus: Temperature-controlled column, inert support material (e.g., glass beads, silica (B1680970) gel), precision pump, and an analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

  • Procedure:

    • The support material is coated with the test substance.

    • The coated material is packed into the column.

    • Water is pumped through the column at a low flow rate.

    • Fractions of the eluate are collected and analyzed.

    • The process continues until the concentration of the substance in the eluate is constant.

2. Flask Method (for solubilities above 10⁻² g/L):

  • Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined.

  • Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for concentration measurement.

  • Procedure:

    • An excess of the test substance is added to a known volume of water in the flask.

    • The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The mixture is allowed to stand to allow undissolved material to settle.

    • A sample of the supernatant is taken, filtered or centrifuged to remove any suspended particles, and then analyzed to determine the concentration.

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

This standard provides comprehensive procedures for measuring the aqueous solubility of organic compounds, covering a wide range of solubility values.[1] The methodologies are similar in principle to the OECD guidelines, emphasizing the importance of reaching equilibrium and accurate analytical measurement.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the Flask Method.

G A Preparation of Materials (Solute, Solvent, Glassware) B Addition of Excess Solute to a Known Volume of Solvent A->B C Equilibration (Stirring at Constant Temperature) B->C D Phase Separation (Settling, Centrifugation, or Filtration) C->D E Sampling of the Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, GC, Spectroscopy) E->F G Data Calculation and Reporting (Solubility in g/L or mol/L) F->G

Caption: Generalized workflow for solubility determination via the Flask Method.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Diethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol diacetate (DEGDA) is a diester of diethylene glycol and acetic acid, finding applications as a solvent and plasticizer. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and use in various applications, particularly in contexts where it might be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its primary decomposition products, proposed reaction mechanisms, and the analytical techniques employed for their characterization. Due to a lack of extensive research specifically on the thermal decomposition of pure this compound, this guide also draws upon analogous data from structurally similar compounds to infer potential decomposition pathways.

Thermal Decomposition Pathways of Esters

The thermal decomposition of esters can proceed through several pathways, largely dependent on the molecular structure of the ester and the conditions of pyrolysis. For simple esters containing a β-hydrogen in the alcohol moiety, a common mechanism is a concerted elimination reaction that proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid.[1] In the case of more complex esters, radical-initiated decomposition mechanisms can also occur, leading to a wider array of products.

Inferred Thermal Decomposition of this compound

While specific experimental data on the pyrolysis of pure this compound is limited in the public domain, we can infer potential decomposition pathways based on the thermal degradation of related compounds, such as aliphatic polyesters and other glycol esters.[2]

The primary decomposition of this compound is likely to involve the cleavage of the ester linkages. This can occur through a β-elimination reaction, if a suitable hydrogen atom is available, or through homolytic cleavage to form radicals. Given the structure of this compound, several decomposition routes are plausible.

One potential pathway involves the intramolecular cyclization of the diethylene glycol moiety upon cleavage of the acetate (B1210297) groups, which could lead to the formation of cyclic ethers like 1,4-dioxane. This is supported by studies on the thermal degradation of polymers containing diethylene glycol units, where the formation of cyclic oligomers has been observed.

Another possibility is the hydrolysis of the ester bonds if water is present, which would yield diethylene glycol and acetic acid. Subsequent thermal decomposition of diethylene glycol can produce a variety of aldehydes, alcohols, and ethers.[3]

A JEOL application note on the pyrolysis-GC/MS analysis of a vinyl acetate resin containing diethylene glycol dibenzoate (a structurally similar compound) identified several presumed pyrolysis products of the dibenzoate ester.[4] This suggests that pyrolysis of this compound would likely also produce a complex mixture of smaller molecules resulting from the fragmentation of the parent molecule.

The following diagram illustrates a logical workflow for the analysis of thermal decomposition products.

experimental_workflow Experimental Workflow for Analyzing Thermal Decomposition Products cluster_pyrolysis Pyrolysis cluster_separation Separation cluster_identification Identification cluster_quantification Quantification Pyrolysis Sample Pyrolysis (e.g., in a micro-furnace pyrolyzer) GC Gas Chromatography (GC) (Separation of volatile products) Pyrolysis->GC Transfer of Pyrolyzates MS Mass Spectrometry (MS) (Identification of separated components) GC->MS Eluent Transfer Quant Quantitative Analysis (e.g., using internal standards) MS->Quant Data for Quantification

Caption: A typical experimental workflow for the analysis of thermal decomposition products.

Potential Thermal Decomposition Products

Based on the decomposition mechanisms of analogous compounds, the thermal decomposition of this compound is expected to yield a mixture of products. The table below summarizes the potential products and the likely mechanisms of their formation.

Potential ProductChemical FormulaProposed Formation Mechanism
Acetic AcidCH₃COOHCleavage of the ester bond.
EthyleneC₂H₄Fragmentation of the glycol chain.
1,4-DioxaneC₄H₈O₂Intramolecular cyclization of the diethylene glycol moiety.
2-Acetoxyethyl vinyl etherC₆H₁₀O₃Elimination reaction involving one acetate group.
Diethylene GlycolC₄H₁₀O₃Hydrolysis of the ester bonds (if water is present).
Carbon MonoxideCOFurther decomposition of organic fragments at high temperatures.
Carbon DioxideCO₂Further decomposition of organic fragments at high temperatures.

Experimental Protocols

The primary technique for analyzing the thermal decomposition products of a liquid sample like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small, precise amount of this compound is introduced into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium or nitrogen) within a micro-furnace pyrolyzer. This rapid heating causes the thermal decomposition of the sample into smaller, more volatile fragments.

  • Gas Chromatography (GC) Separation: The resulting pyrolysis products (pyrolyzates) are immediately swept by a carrier gas into a gas chromatograph. The GC column separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to elute compounds with a wide range of boiling points.

  • Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

  • Data Analysis: The mass spectra of the separated components are compared to a library of known spectra (e.g., the NIST library) for identification. The retention time in the gas chromatogram also aids in identification.

The following diagram illustrates a potential decomposition pathway.

decomposition_pathway Potential Thermal Decomposition Pathway of this compound DEGDA This compound Intermediate1 Radical Intermediates DEGDA->Intermediate1 Heat (Pyrolysis) Product1 Acetic Acid Intermediate1->Product1 Product2 1,4-Dioxane Intermediate1->Product2 Product3 Other Small Molecules (e.g., Ethylene, CO, CO2) Intermediate1->Product3

Caption: A simplified potential thermal decomposition pathway for this compound.

Conclusion

References

Diethylene glycol diacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Diethylene glycol diacetate is a chemical compound with applications in various industrial processes. This document provides core information regarding its molecular formula and weight.

Chemical Identity

Below is a summary of the key identifiers for this compound.

IdentifierValue
Chemical Formula C8H14O5[1][2][3]
Molecular Weight 190.19 g/mol [1][2][3]
IUPAC Name 2-(2-acetyloxyethoxy)ethyl acetate[1][4]
CAS Number 628-68-2[1][2][3][5]

This compound is an acetate (B1210297) ester formed from the condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid.[1][5] It is also known by several synonyms, including 2,2'-Oxybisethanol diacetate, Bis(2-acetoxyethyl) ether, and Oxydiethylene acetate. This compound is utilized as a coagulating agent in the production of polyester (B1180765) fibers and can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2][5]

References

Purity Standards for Research-Grade Diethylene Glycol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for research-grade Diethylene glycol diacetate (DEGDA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the quality attributes of this compound for their work. This document outlines typical specifications, key analytical methodologies for purity assessment, and potential impurities that may be present.

Introduction to this compound in Research

This compound (CAS No. 628-68-2) is a diester of diethylene glycol and acetic acid.[1] Its properties as a solvent and plasticizer make it a valuable excipient in various pharmaceutical and research applications.[2] Ensuring the high purity of DEGDA is critical in research and drug development to guarantee the reliability, reproducibility, and safety of experimental outcomes. Impurities can introduce variability, interfere with analytical measurements, and potentially exhibit toxicological effects.

Physicochemical Properties

A foundational aspect of defining purity is understanding the fundamental physical and chemical characteristics of the compound.

PropertyValue
Chemical Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
Appearance Clear, colorless liquid
Odor Mild, characteristic
Boiling Point 250 °C[3]
Melting Point 19 °C[3]
Density 1.101 g/mL at 25 °C
Refractive Index (n20/D) 1.431
Solubility Miscible with many organic solvents.

Purity Specifications for Research-Grade this compound

While a universally adopted monograph for "research-grade" this compound may not be formally established by all pharmacopeias, a high degree of purity is expected. The following table summarizes typical specifications based on commercially available high-purity grades and analytical best practices.

ParameterSpecificationTest Method
Assay (Purity) ≥ 98.0% (GC)[4]Gas Chromatography (GC-FID)
Identity Conforms to reference spectraFTIR, ¹H NMR
Water Content ≤ 0.1%Karl Fischer Titration
Acidity (as Acetic Acid) ≤ 0.05%Titration
Diethylene Glycol ≤ 0.1%GC-FID or HPLC
Heavy Metals (as Pb) ≤ 10 ppmICP-MS or Colorimetric Method
Residue on Ignition ≤ 0.01%Gravimetric

Potential Impurities

The primary impurities in this compound often stem from the synthesis process, which typically involves the esterification of diethylene glycol with acetic acid.

A logical workflow for identifying and controlling these impurities is crucial.

G Impurity Profile Management for DEGDA cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_purification Purification Diethylene Glycol Diethylene Glycol Esterification Esterification Diethylene Glycol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification This compound (Crude) This compound (Crude) Esterification->this compound (Crude) Water Water Esterification->Water Byproduct Unreacted Diethylene Glycol Unreacted Diethylene Glycol This compound (Crude)->Unreacted Diethylene Glycol Incomplete Reaction Unreacted Acetic Acid Unreacted Acetic Acid This compound (Crude)->Unreacted Acetic Acid Incomplete Reaction Monoacetate Ester Monoacetate Ester This compound (Crude)->Monoacetate Ester Side Reaction Distillation Distillation This compound (Crude)->Distillation Research-Grade DEGDA Research-Grade DEGDA Distillation->Research-Grade DEGDA G Analytical Workflow for DEGDA Purity Assessment cluster_tests Purity and Identity Tests Sample Sample GC_FID Assay & Impurities (GC-FID) Sample->GC_FID HPLC Non-volatile Impurities (HPLC) Sample->HPLC Karl_Fischer Water Content (Karl Fischer) Sample->Karl_Fischer FTIR_NMR Identity Confirmation (FTIR/NMR) Sample->FTIR_NMR Purity_Report Certificate of Analysis GC_FID->Purity_Report Assay (%) HPLC->Purity_Report Impurity Profile Karl_Fischer->Purity_Report Water (%) FTIR_NMR->Purity_Report Structural Confirmation

References

Methodological & Application

Application Notes and Protocols: Diethylene Glycol Diacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol diacetate (DEGDA) is a high-boiling point, low-toxicity, and biodegradable solvent with potential applications in various drug delivery systems. Its properties as a solvent and plasticizer make it a candidate for formulating poorly water-soluble drugs, developing transdermal patches, and creating nanoparticle drug carriers. This document provides an overview of its applications, supported by experimental protocols and key data.

A critical consideration is the purity of DEGDA. It must be free from its toxic parent compound, diethylene glycol (DEG), which has been implicated in numerous poisoning incidents due to contamination in pharmaceutical products. Therefore, rigorous quality control and analytical testing are imperative when using DEGDA in pharmaceutical formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its role in different drug delivery formulations.

PropertyValueReference
Molecular Formula C8H14O5[1]
Molecular Weight 190.19 g/mol [1]
Appearance Colorless liquid[2]
Odor Mild, pleasant[2]
Boiling Point 250 °C[3]
Melting Point 19 °C[3]
Density 1.101 g/cm³[3]
Flash Point 135 °C[3]
Solubility in Water Slightly soluble[4]
Miscibility Miscible with most organic solvents[4]

Applications in Drug Delivery

Solvent for Poorly Water-Soluble Drugs

DEGDA's solvent properties make it a potential vehicle for dissolving drugs with low aqueous solubility, thereby enhancing their bioavailability. A Chinese patent application suggests its utility as a solubilizer in pharmaceutical and daily chemical industries.[5]

Logical Relationship: From Poor Solubility to Enhanced Bioavailability

A Poorly Water-Soluble Drug B Dissolution in This compound A->B Formulation C Improved Drug Solubilization B->C Mechanism D Enhanced Bioavailability C->D Outcome

Figure 1: Workflow illustrating the role of DEGDA in enhancing the bioavailability of poorly water-soluble drugs.

Plasticizer in Transdermal Patches

In transdermal drug delivery systems (TDDS), plasticizers are crucial for ensuring the flexibility and proper adhesion of the patch to the skin. Glycol derivatives are commonly used for this purpose. DEGDA's low volatility and compatibility with various polymers make it a suitable candidate as a plasticizer, potentially influencing the drug release rate from the patch matrix.

Experimental Workflow: Formulation and Evaluation of Transdermal Patches

cluster_0 Formulation cluster_1 Characterization A Dissolve Drug and Polymer in Solvent B Add this compound (Plasticizer) A->B C Cast Film and Dry B->C D Physical Tests (Thickness, Folding Endurance) C->D E In Vitro Drug Release Studies C->E F Skin Permeation Studies C->F NP Drug-Loaded Nanoparticle Cell Target Cell NP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release pH change/ Enzymatic degradation Target Intracellular Target Release->Target Therapeutic Effect

References

Application Notes and Protocols: Diethylene Glycol Diacetate as a Plasticizer for Cellulosic Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylene Glycol Diacetate as a Plasticizer

This compound is a high-boiling, colorless, and low-odor liquid that is used as a solvent and plasticizer in various polymer applications.[1] For cellulosic resins, which are inherently rigid, the addition of a plasticizer is crucial to impart flexibility, improve processability, and enhance the mechanical properties of the final product. Plasticizers work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

While specific performance data for this compound is scarce, its chemical structure suggests it would be a compatible and effective plasticizer for polar polymers like cellulose (B213188) esters. It is a non-hazardous and odorless alternative to other solvents, which is a desirable property in many applications, including packaging.

Comparative Quantitative Data of Plasticizers in Cellulosic Resins

Due to the limited availability of direct quantitative data for this compound, the following tables summarize the performance of other common plasticizers in cellulose acetate (B1210297). This data can serve as a benchmark for the evaluation of this compound.

Table 1: Mechanical Properties of Plasticized Cellulose Diacetate (CDA) Films

Plasticizer (30 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Triacetin (TA)30.2 ± 0.211.6 ± 1.82.1 ± 0.1[2]
Diacetin (DA)27.2 ± 0.29.4 ± 2.41.9 ± 0.1[2]
Triethyl Citrate (TEC)~25~20~1.5[3]
Diethyl Phthalate (DEP)~30~15~2.0[3]

Table 2: Thermal Properties of Plasticized Cellulose Diacetate (CDA)

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)Reference
None0~190-200[2]
Triacetin (TA)20~140[2]
Triacetin (TA)30~110[2]
Diacetin (DA)30~105[2]
Triethyl Citrate (TEC)25~90[3]
Diethyl Phthalate (DEP)25~85[3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of plasticized cellulosic resin films. These can be adapted to evaluate the performance of this compound.

Preparation of Plasticized Cellulosic Resin Films by Solvent Casting

This protocol describes a common method for preparing thin polymer films in a laboratory setting.

Materials and Equipment:

  • Cellulosic resin (e.g., Cellulose Acetate, powder)

  • This compound (or other plasticizer for comparison)

  • Solvent (e.g., Acetone)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Beakers

  • Graduated cylinders

  • Desiccator

  • Drying oven

Procedure:

  • Drying: Dry the cellulosic resin powder in a vacuum oven at a specified temperature (e.g., 80 °C) for a set time (e.g., 4 hours) to remove any moisture.

  • Dissolution:

    • In a beaker, dissolve a specific amount of the dried cellulosic resin in a measured volume of solvent (e.g., 10 g of cellulose acetate in 90 mL of acetone) with continuous stirring using a magnetic stirrer.

    • The concentration of the polymer solution can be adjusted depending on the desired film thickness.

  • Plasticizer Addition:

    • To the polymer solution, add the desired amount of this compound (e.g., 10, 20, 30 wt% relative to the polymer weight).

    • Continue stirring until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting:

    • Pour the homogeneous solution into a clean, dry glass petri dish or onto a level glass plate.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Cover the casting surface to allow for slow evaporation of the solvent at room temperature for 24 hours. This slow evaporation helps to prevent the formation of bubbles and ensures a smooth film surface.

    • After the initial evaporation, transfer the cast film to a drying oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the dried film from the glass surface.

    • Store the film in a desiccator to prevent moisture absorption before characterization.

G cluster_prep Film Preparation Dry_Resin Dry Cellulosic Resin Dissolve_Resin Dissolve Resin in Solvent Dry_Resin->Dissolve_Resin Add_Plasticizer Add this compound Dissolve_Resin->Add_Plasticizer Cast_Solution Cast Homogeneous Solution Add_Plasticizer->Cast_Solution Dry_Film Dry the Cast Film Cast_Solution->Dry_Film Store_Film Store Film for Characterization Dry_Film->Store_Film

Caption: Workflow for the preparation of plasticized cellulosic resin films via solvent casting.

Characterization of Plasticized Films

The tensile properties of the plasticized films can be determined according to ASTM D882 or ISO 527-3 standards.[4][5][6][7][8][9][10][11]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Specimen grips

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Preparation: Cut the plasticized films into dumbbell-shaped or rectangular specimens with precise dimensions as specified in the chosen standard.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.[12]

    • Young's Modulus (GPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

G Prepare_Specimen Prepare Film Specimen (ASTM D882/ISO 527-3) Mount_Specimen Mount Specimen in UTM Prepare_Specimen->Mount_Specimen Apply_Load Apply Tensile Load Mount_Specimen->Apply_Load Record_Data Record Load and Elongation Apply_Load->Record_Data Analyze_Data Analyze Stress-Strain Curve Record_Data->Analyze_Data Determine_Properties Determine Tensile Strength, Elongation at Break, Young's Modulus Analyze_Data->Determine_Properties

Caption: Experimental workflow for determining the mechanical properties of plasticized films.

The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) following ASTM E1356.[13][14]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the plasticized film (5-10 mg) and seal it in an aluminum pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The DSC will measure the heat flow to the sample relative to the reference.

  • Data Analysis: The glass transition temperature is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.

G Prepare_Sample Prepare Film Sample (5-10 mg) Seal_Pan Seal in Aluminum Pan Prepare_Sample->Seal_Pan Place_in_DSC Place in DSC with Reference Seal_Pan->Place_in_DSC Heat_Sample Heat at Controlled Rate Place_in_DSC->Heat_Sample Measure_Heat_Flow Measure Heat Flow Heat_Sample->Measure_Heat_Flow Analyze_Curve Analyze Heat Flow Curve Measure_Heat_Flow->Analyze_Curve Determine_Tg Determine Glass Transition Temperature (Tg) Analyze_Curve->Determine_Tg G cluster_input Input Variable cluster_output Expected Property Changes Plasticizer_Conc Increase in Diethylene Glycol Diacetate Concentration Tg Decrease in Glass Transition Temperature (Tg) Plasticizer_Conc->Tg Hardness Decrease in Hardness Plasticizer_Conc->Hardness Tensile_Strength Decrease in Tensile Strength and Young's Modulus Plasticizer_Conc->Tensile_Strength Elongation Increase in Elongation at Break Plasticizer_Conc->Elongation

References

Application Note: Quantification of Diethylene Glycol Diacetate using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust method for the quantitative analysis of Diethylene Glycol Diacetate (DEGDA) using Gas Chromatography with Flame Ionization Detection (GC-FID). While specific public-domain methods for DEGDA are not extensively documented, this protocol has been developed based on established methods for analogous compounds such as glycols, glycol ethers, and other glycol acetates.[1][2][3] The method employs a mid-polarity capillary column and provides a straightforward sample preparation protocol suitable for various matrices. This document provides the complete methodology, including instrument parameters, sample and standard preparation, and typical method performance characteristics.

Principle

This compound is a diester with sufficient volatility for direct analysis by gas chromatography. The compound is separated from the sample matrix and other components on a capillary GC column. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a response proportional to the mass of carbon atoms entering the flame. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known calibration standards using an external or internal standard method.

Apparatus and Materials
  • Gas Chromatograph (GC): Agilent 7890A or equivalent, equipped with a Split/Splitless injector and a Flame Ionization Detector (FID).[2]

  • GC Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent mid-polarity cyanopropylphenyl-based column).[1]

  • Data System: Chromatography Data System (CDS) for instrument control and data analysis.

  • Autosampler: Recommended for precision and repeatability.

  • Analytical Balance: 4-decimal place minimum.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringe Filters: 0.45 µm PTFE or Nylon, if required for sample clarification.

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity or higher).

  • FID Gases: Hydrogen (99.999%), and compressed air (zero grade).

  • Solvent/Diluent: Methanol or Acetonitrile (HPLC grade or higher).

  • This compound (DEGDA): Analytical standard (≥99% purity).

  • Internal Standard (IS) (Optional): 1,3-Propanediol or 2,2,2-Trichloroethanol.[2][4] Prepare a stock solution at approximately 5 mg/mL in the chosen diluent.

Experimental Protocols

Standard Preparation
  • Primary Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the selected diluent. Mix thoroughly.

  • Working Standards: Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Standard. A typical concentration range might be 1.0 µg/mL to 100 µg/mL.

  • Internal Standard Fortification (if used): If using an internal standard, add a consistent volume of the IS stock solution to each calibration standard and sample preparation to achieve a constant final concentration (e.g., 50 µg/mL).

Sample Preparation

The following is a general protocol for a liquid sample. Method development and validation would be required for specific complex matrices.

  • Accurately weigh an appropriate amount of the sample (e.g., 1.0 g) into a suitable volumetric flask (e.g., 10 mL).

  • Add diluent to approximately 75% of the flask volume and mix thoroughly to dissolve the sample.

  • If using an internal standard, add the specified volume of the IS stock solution.

  • Dilute to the final volume with the diluent and mix until homogeneous.

  • If the solution contains particulates, filter an aliquot through a 0.45 µm syringe filter into a 2 mL autosampler vial for analysis.

Gas Chromatography (GC) Operating Conditions

The following parameters are a recommended starting point and should be optimized as necessary.

ParameterValue
GC Column Rxi-1301Sil MS, 30 m x 0.25 mm, 0.25 µm (or equivalent)[1]
Injector Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)[4]
Injection Volume 1.0 µL
Carrier Gas Helium
Column Flow 1.2 mL/min (Constant Flow)
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 260 °C Hold: 5 min at 260 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Experimental and Data Analysis Workflow

The overall process from sample receipt to final report generation is outlined below.

GC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample Receive Sample SamplePrep Prepare Sample (Weigh, Dilute, Filter) Sample->SamplePrep StdPrep Prepare Standards & Calibrators Sequence Build GC Sequence StdPrep->Sequence SamplePrep->Sequence GC_Run GC-FID Analysis Sequence->GC_Run Integration Integrate Peaks GC_Run->Integration Raw Data Calibration Generate Calibration Curve Integration->Calibration Quant Quantify Analyte Integration->Quant Calibration->Quant Response Factor Report Final Report Quant->Report Final Concentration

Caption: Workflow for the GC-FID quantification of this compound.

Data and Performance

Method Validation Summary

A full method validation should be performed according to ICH Q2(R1) guidelines. The following table summarizes typical performance characteristics based on methods for similar analytes.[2][5][6][7]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995 over the calibration range
Range 1.0 µg/mL - 100 µg/mL
Precision (RSD%) Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%)
Accuracy (% Recovery) 90.0% - 110.0% at three concentration levels
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; typically around 1.0 µg/mL.[7]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3; typically around 0.3 µg/mL.
Specificity No interfering peaks from blank or placebo matrix at the retention time of the analyte.
System Suitability

System suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5 for the DEGDA peak
Resolution (Rs) > 2.0 between DEGDA and the closest eluting peak
Repeatability (n=6) RSD ≤ 2.0% for peak area and retention time of standards
Conclusion

The described GC-FID method provides a reliable and robust starting point for the quantification of this compound in various sample types. The use of a mid-polarity column offers good peak shape and resolution for this analyte. Users should perform a full method validation for their specific sample matrix to ensure the method is fit for its intended purpose.

References

Application Notes and Protocols: Diethylene Glycol Diacetate as a Non-Toxic Solvent Alternative in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethylene glycol diacetate (DEGDA) as a potential non-toxic solvent alternative in agrochemical formulations. Due to limited publicly available data on the specific use of this compound in agrochemical formulations, this document leverages extensive research on the closely related and structurally similar compound, ethylene (B1197577) glycol diacetate (EGDA), as a predictive model for performance and application. The protocols provided are standardized for the evaluation of new solvents in agrochemical contexts.

Introduction to this compound

This compound (CAS No. 628-68-2) is an acetate (B1210297) ester of diethylene glycol.[1][2] It is a clear, colorless liquid with a high boiling point and low vapor pressure, making it a potentially safer alternative to volatile organic compounds (VOCs) commonly used in agrochemical formulations, such as xylene and other aromatic hydrocarbons.[2] Traditional solvents in formulations like emulsifiable concentrates (EC) can pose environmental and health risks.[3][4][5] Green solvents, which are characterized by low toxicity, biodegradability, and minimal environmental impact, are emerging as viable alternatives.[3][4][6]

While specific studies on DEGDA in agrochemicals are not widely published, the properties of the closely related ethylene glycol diacetate (EGDA) have been studied, demonstrating its potential as a low-toxicity, eco-friendly, and effective solvent in herbicide and pesticide formulations.[3][4][5][6][7] EGDA has been shown to enhance the efficacy of active ingredients by improving droplet adhesion and leaf retention.[3][4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 628-68-2[1][2]
Molecular Formula C8H14O5[1][2]
Molecular Weight 190.19 g/mol [1]
Appearance Clear liquid[2]
Boiling Point 250 °C[2]
Melting Point 19 °C[2]
Flash Point 135 °C[2]
Specific Gravity 1.115 - 1.120[2]

Toxicological Profile

This compound is classified as causing serious eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment.

As a comparative reference, studies on ethylene glycol diacetate (EGDA) have shown it to be a low-toxicity and eco-friendly solvent.[3][4][6] Formulations using EGDA were found to be 2-3 times less cytotoxic to human bronchial cells compared to xylene-based preparations.[3][4] The toxicity of EGDA in animal experiments is thought to be related to its metabolic conversion to ethylene glycol.[8]

Performance in Agrochemical Formulations (Data from Ethylene Glycol Diacetate as a Proxy)

The following data on ethylene glycol diacetate (EGDA) provides a strong indication of the potential performance benefits of using structurally similar glycol ether esters like DEGDA in agrochemical formulations.

Enhanced Efficacy and Leaf Retention

Studies on EGDA-based herbicide formulations have demonstrated superior performance compared to traditional xylene-based formulations.

Performance MetricEGDA Formulation ImprovementReference
Leaf Retention 24% - 40% increase[3][4]
Weed Control (Greenhouse) 9.1% - 30.5% superior to xylene formulations[3][4]
Weed Control (Field) 4.8% - 6.7% superior to xylene formulations[3][4]
Improved Physicochemical Properties of Formulations

EGDA contributes to more favorable physical properties of agrochemical formulations, which can lead to better application and performance.

Formulation PropertyEGDA-based FormulationXylene-based FormulationReference
Surface Tension LowerHigher[3][4]
Contact Angle on Leaves LowerHigher[3][4]
Flash Point 96 °CLower[5][7]

Experimental Protocols

The following are detailed protocols for the evaluation of a new solvent, such as this compound, in an agrochemical formulation.

Protocol for Determining Active Ingredient Solubility

Objective: To determine the solubility of a specific active ingredient (AI) in this compound.

Materials:

  • This compound

  • Active Ingredient (e.g., tebuconazole, pyraclostrobin)[9]

  • Analytical balance

  • Vortex mixer

  • Shaker water bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions of the AI in DEGDA by adding an excess of the AI to a known volume of the solvent in a sealed container.

  • Equilibrate the solutions in a shaker water bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the AI in the diluted sample using a validated HPLC method.

  • Express the solubility as g/L or wt%.

Protocol for Emulsion Stability Test

Objective: To assess the stability of an emulsifiable concentrate (EC) formulation prepared with this compound.

Materials:

  • EC formulation containing the AI, DEGDA, and an emulsifier system.

  • CIPAC standard hard water

  • Graduated cylinders with stoppers

  • Water bath

Procedure:

  • Prepare the EC formulation by dissolving the AI in DEGDA and then adding the emulsifier package.

  • Add a specified volume of the EC formulation (e.g., 5 mL) to a graduated cylinder containing a known volume of CIPAC standard hard water (e.g., 95 mL).

  • Invert the cylinder 30 times and allow it to stand undisturbed.

  • Observe and record the amount of cream or sediment at time intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.

  • For accelerated stability testing, the emulsion can be stored at elevated temperatures (e.g., 54°C) for 14 days before evaluation.

Protocol for Determining Surface Tension and Contact Angle

Objective: To measure the surface tension and contact angle of the prepared formulation to predict its spreading and wetting characteristics.

Materials:

  • Tensiometer (for surface tension measurement)

  • Goniometer (for contact angle measurement)

  • Parafilm or a representative leaf surface

  • Micropipette

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the diluted EC formulation.

  • Place a droplet of the diluted formulation onto the test surface (parafilm or leaf) using a micropipette.

  • Use the goniometer to measure the contact angle of the droplet on the surface.

  • Repeat the measurements for a control formulation (e.g., xylene-based).

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Optimization A Solvent Selection (this compound) B Active Ingredient Solubility Testing A->B C Emulsifier Screening B->C D Preparation of Trial EC Formulations C->D E Physicochemical Tests (Viscosity, Density, Flash Point) D->E F Emulsion Stability Testing D->F G Wetting & Spreading (Surface Tension, Contact Angle) D->G H Phytotoxicity & Efficacy Bioassays D->H I Comparative Data Analysis E->I F->I G->I H->I J Formulation Optimization I->J

Caption: Experimental workflow for evaluating a new solvent in agrochemical formulations.

Logical_Relationship cluster_solvent Solvent Properties cluster_formulation Formulation Performance cluster_application Application Benefits A Low Volatility (High Flash Point) D Enhanced Safety & Stability A->D B Good Solvency for AI E Stable Formulation B->E C Low Toxicity F Reduced Environmental & Health Impact C->F G Improved Efficacy D->G E->G F->G H Better Leaf Wetting & Spreading G->H I Increased Leaf Retention G->I

Caption: Logical relationship between solvent properties and formulation performance.

References

Application Note: Formulation and Evaluation of Thermoplastic Acrylic Coatings Utilizing Diethylene Glycol Diacetate as a Coalescing Solvent

Author: BenchChem Technical Support Team. Date: December 2025

AN-TPA-DEGDA-001

Introduction

Thermoplastic acrylic (TPA) resins are extensively used in the coatings industry for their exceptional durability, excellent weather resistance, and high gloss. The final properties of the coating film are significantly influenced by the solvent system used, which controls evaporation rates, resin solubility, and film formation. Diethylene glycol diacetate (DEGDA) is a slow-evaporating, low-odor, and water-insoluble solvent that is effective as a coalescing agent in acrylic latex coatings. Its high boiling point and excellent solvency for a wide range of resins make it a suitable candidate for modifying the properties of solvent-borne thermoplastic acrylic coatings, particularly in applications requiring a smooth finish and controlled drying times.

This document provides a detailed protocol for the formulation of a thermoplastic acrylic coating incorporating this compound. It outlines the experimental workflow for preparation, application, and subsequent performance evaluation. The objective is to assess the impact of varying DEGDA concentrations on key coating properties such as viscosity, drying time, hardness, and adhesion.

Experimental Overview & Workflow

The experimental process involves the preparation of a base thermoplastic acrylic lacquer, followed by the creation of several formulations with varying levels of this compound. These formulations are then applied to a standardized substrate and cured under controlled conditions. Finally, the dried coating films are subjected to a series of standardized tests to evaluate their physical and performance characteristics.

G prep 1. Preparation of Base TPA Solution form 2. Formulation with DEGDA Addition prep->form Varying DEGDA % mix 3. Homogenization (High-Speed Mixing) form->mix app 4. Film Application (Drawdown Bar) mix->app cure 5. Curing (Ambient or Forced Air) app->cure eval 6. Performance Evaluation cure->eval sub_visc Viscosity eval->sub_visc sub_dry Drying Time eval->sub_dry sub_hard Hardness eval->sub_hard sub_adh Adhesion eval->sub_adh

Figure 1: Experimental workflow for formulating and evaluating TPA coatings with DEGDA.

Materials & Equipment

  • Resin: Solid thermoplastic acrylic resin (e.g., 40-50% solution in Toluene/Xylene).

  • Primary Solvents: Toluene, Xylene, Methyl Ethyl Ketone (MEK).

  • Coalescing Solvent: this compound (DEGDA).

  • Substrate: Cold-rolled steel panels or glass panels.

  • Equipment: High-speed disperser/mixer, viscosity cup (e.g., Zahn Cup #2), film applicator (drawdown bar), drying time recorder, pencil hardness tester, cross-hatch adhesion tester.

Formulation Protocol

The following protocol details the preparation of a control formulation and variations containing DEGDA. All quantities are represented as parts by weight.

  • Preparation of TPA Resin Solution:

    • If starting with a solid resin, dissolve the thermoplastic acrylic resin in a primary solvent blend (e.g., Toluene/MEK 1:1 ratio) to achieve a 45% non-volatile matter (NVM) solution.

    • Charge the primary solvent blend into a mixing vessel.

    • Under slow agitation, gradually add the solid TPA resin beads.

    • Increase agitation speed and mix until all resin is completely dissolved and the solution is homogenous. This may take several hours.

  • Coating Formulation:

    • Prepare four formulations as detailed in Table 1.

    • For each formulation, charge the TPA Resin Solution into a clean mixing vessel.

    • Under agitation, add the specified amount of this compound.

    • Add the remaining primary solvents to adjust the formulation to the final weight.

    • Mix at high speed for 15 minutes to ensure complete homogenization.

    • Allow the formulation to rest for at least 1 hour before testing viscosity and application.

Performance Data

The following table summarizes the expected impact of DEGDA concentration on the physical properties of the thermoplastic acrylic coating.

Property Test Method F-0 (Control) F-1 (2% DEGDA) F-2 (4% DEGDA) F-3 (6% DEGDA)
This compound (% of total solvent) -0%2%4%6%
Viscosity (Zahn Cup #2, seconds) ASTM D421225262729
Set-to-Touch Time (minutes) ASTM D589515182228
Dry-Hard Time (hours) ASTM D58951.52.02.53.5
Pencil Hardness (7 days cure) ASTM D3363HHFF
Adhesion (Cross-hatch, %) ASTM D335998%99%99%>99%
Gloss (60°) ASTM D52392939494

Note: The data presented in this table is illustrative and represents typical trends observed when incorporating a slow-evaporating, active solvent like DEGDA. Actual results may vary based on the specific TPA resin, primary solvent blend, and ambient conditions.

Test Method Protocols

  • Viscosity Measurement (ASTM D4212):

    • Ensure the coating formulation is at a constant temperature (25°C ± 0.5°C).

    • Submerge the Zahn Cup #2 into the coating until it is completely full.

    • Lift the cup vertically and start a stopwatch the moment the top edge of the cup breaks the surface.

    • Stop the stopwatch when the first distinct break in the liquid stream is observed at the bottom of the cup.

    • Record the elapsed time in seconds.

  • Drying Time (ASTM D5895):

    • Apply the coating to a glass panel at a specified wet film thickness (e.g., 75 µm).

    • Immediately place the panel on a mechanical drying time recorder.

    • The recorder will track the transition from a fluid to a solid film, indicating various stages of drying (Set-to-Touch, Dry-Hard).

  • Pencil Hardness (ASTM D3363):

    • Place the cured coating panel on a firm, level surface.

    • Starting with the hardest pencil (e.g., 6H), press it firmly against the film at a 45° angle and push forward about 6 mm.

    • Examine the film for any gouge or scratch.

    • Repeat the process with progressively softer pencils until a pencil is found that does not scratch or gouge the film. The hardness of that pencil is the reported coating hardness.

  • Cross-Hatch Adhesion (ASTM D3359):

    • Use a special cross-hatch cutting tool to make a grid of 6 cuts by 6 cuts through the film to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and smooth it into place.

    • Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at a 180° angle.

    • Examine the grid area for any removed coating and rate the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

Discussion

The inclusion of this compound, a slow-evaporating solvent, is expected to have a plasticizing effect on the coating during film formation. This leads to several predictable changes in performance:

  • Viscosity: A slight increase in viscosity may be observed due to the specific solvency characteristics of DEGDA with the acrylic resin.

  • Drying Time: As a high-boiling point (slow-evaporating) solvent, DEGDA significantly extends both the set-to-touch and dry-hard times. This longer "open time" can be beneficial for applications requiring good flow and leveling, minimizing brush or roller marks.

  • Hardness: The retention of a slow solvent can act as a temporary plasticizer, resulting in a slightly softer film in the initial curing stages. The final hardness may become comparable to the control after full solvent evaporation.

  • Adhesion & Gloss: The extended open time allows for better film coalescence and substrate wetting, which can lead to improved adhesion and higher gloss values.

By carefully selecting the concentration of DEGDA, formulators can precisely control the drying characteristics and final appearance of thermoplastic acrylic coatings to meet the demands of specific applications.

Troubleshooting & Optimization

Improving solubility of compounds with Diethylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Diethylene Glycol Diacetate (DEGDA) as a solvent for enhancing compound solubility. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEGDA) and what are its primary uses?

This compound (DEGDA), also known as 2,2'-Oxybisethanol diacetate, is a high-boiling point, slow-evaporating solvent.[1] It is an organic acetate (B1210297) and is considered a weak polar aprotic solvent.[2] Due to its powerful solvency for a broad range of materials, it is widely used in industrial applications such as paints, coatings, adhesives, and inks.[2][3] While less common, it has also been used in pharmaceutical and cosmetic formulations as a solvent for active ingredients or as a carrier for fragrances, where its mild odor and low toxicity are advantageous.[4][5]

Q2: What are the key physical and chemical properties of DEGDA relevant to its use as a solvent?

Understanding the physicochemical properties of DEGDA is crucial for its effective use in formulations. Key properties are summarized in the table below.

PropertyValueReference(s)
Synonyms 2,2′-Oxybisethanol diacetate, Bis(2-acetoxyethyl) ether[6]
CAS Number 628-68-2[6]
Molecular Formula C₈H₁₄O₅[7]
Molecular Weight 190.19 g/mol [6][7]
Appearance Colorless liquid[8]
Odor Mild, pleasant, fruity[2][8]
Boiling Point ~250 °C[9]
Melting Point ~19 °C[9]
Density ~1.101 g/mL at 25 °C[6]
Flash Point >110 °C (>230 °F)[6]
Water Solubility Limited. Miscibility increases with temperature.[2]

Q3: What types of compounds is DEGDA most likely to dissolve?

As a weak polar aprotic solvent, DEGDA is effective at dissolving a wide range of organic resins and compounds.[2] Its structure, containing both ether and ester functional groups, allows it to interact with various solutes. It is most suitable for non-polar to weakly polar molecules. Highly polar or ionic compounds are likely to have poor solubility.

Q4: How stable is DEGDA in a formulation?

DEGDA is an ester and is susceptible to hydrolysis back into diethylene glycol and acetic acid. This reaction can be catalyzed by the presence of strong acids or strong bases, especially at elevated temperatures.[2] Therefore, the pH of the formulation is a critical factor for ensuring the stability of both DEGDA and the dissolved compound.

Q5: What are the primary safety and handling considerations for DEGDA?

DEGDA is a combustible liquid and should be kept away from heat, sparks, and open flames.[6][10] It is recommended to handle it in a well-ventilated area and to use personal protective equipment, including safety goggles and chemical-resistant gloves.[11] While it is noted for having lower toxicity than some other glycols, direct contact may cause skin and eye irritation.[7] Always consult the latest Safety Data Sheet (SDS) before use.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using DEGDA.

Problem: My compound precipitates when an aqueous buffer is added to the DEGDA stock solution.

  • Cause: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water (a process known as "crashing out"). DEGDA itself has limited water miscibility, which can be exceeded upon dilution, causing the solvent and/or the compound to come out of solution.

  • Solution 1: Optimize the Co-solvent Ratio. The final concentration of DEGDA in the aqueous solution may be too low to maintain the compound's solubility. Try preparing a series of dilutions to find the maximum tolerable water content. It may be necessary to maintain a higher percentage of the organic solvent in the final mixture.

  • Solution 2: Change the Dilution Method. Instead of adding the aqueous buffer to the organic stock, try adding the organic stock slowly to the vortexing aqueous buffer. This "reverse dilution" can sometimes prevent localized high concentrations that initiate precipitation.

  • Solution 3: Use a Surfactant. Incorporating a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL) can help stabilize the compound in the mixed aqueous-organic environment by forming micelles.

Problem: The mixture of my compound and DEGDA has formed an oil or emulsion instead of a clear solution.

  • Cause: This phenomenon, known as "oiling out," can occur if the solubility is being tested at a temperature above the compound's melting point, or if significant impurities are present.[12] It can also happen if the solvent and solute have borderline miscibility.

  • Solution 1: Increase Solvent Volume. Add more DEGDA to the mixture. The initial amount may be insufficient to fully dissolve the compound at that temperature, leading to a supersaturated, unstable state.[12]

  • Solution 2: Gentle Heating. Gently warming the mixture while stirring can increase the solubility of the compound and break the emulsion. Ensure the temperature stays well below the degradation point of your compound and the boiling point of the solvent.

  • Solution 3: Co-Solvent Addition. Introduce a third solvent in which both DEGDA and your compound are miscible. A solvent like ethanol (B145695) or isopropanol (B130326) can act as a "bridge" to create a single-phase solution.

Problem: I observe degradation of my active compound in the DEGDA formulation.

  • Cause: The stability of your compound may be compromised by the formulation's pH or by the DEGDA solvent itself. As DEGDA is an ester, it can undergo hydrolysis, especially under acidic or basic conditions, which would change the pH of the solution over time and could catalyze the degradation of a pH-sensitive compound.[2]

  • Solution 1: pH Control. Buffer the formulation to a pH where your compound has maximum stability. Be aware that the buffer's effectiveness might be different in a mixed solvent system compared to a fully aqueous one.

  • Solution 2: Stability Study. Conduct a short-term stability study. Prepare the formulation and store it under different temperature and light conditions. Analyze samples at various time points (e.g., 0, 24, 48 hours) using a suitable analytical method like HPLC to quantify the active compound and detect any degradants.

  • Solution 3: Inert Atmosphere. If your compound is sensitive to oxidation, preparing and storing the stock solution under an inert gas like nitrogen or argon can improve its stability.[13]

Experimental Protocols

Protocol: Determination of Saturation Solubility in DEGDA

This protocol outlines a general method to determine the maximum solubility of a compound in this compound at a specific temperature.

  • Preparation: Add a pre-weighed excess amount of the compound (e.g., 10-20 mg) to a known volume of DEGDA (e.g., 1 mL) in a glass vial. The compound should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vial tightly. Place the vial in a shaking incubator or on a rotator plate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow undissolved solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sampling: Carefully pipette a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the collected supernatant with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile, methanol) to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the compound.

  • Calculation: Calculate the saturation solubility in mg/mL or mol/L based on the measured concentration and the dilution factor used.

Visualizations

experimental_workflow cluster_prep Phase 1: Initial Screening cluster_eval Phase 2: Formulation Development cluster_decision Phase 3: Decision cluster_outcome Phase 4: Outcome start Define Target Compound & Concentration sol_prop Review DEGDA Properties (Safety, Stability) start->sol_prop trial_sol Perform Small-Scale Solubility Test sol_prop->trial_sol sat_sol Determine Saturation Solubility (Protocol) trial_sol->sat_sol aq_compat Test Aqueous Compatibility sat_sol->aq_compat stability Conduct Short-Term Stability Assay aq_compat->stability decision Solubility & Stability Acceptable? stability->decision proceed Proceed with Formulation decision->proceed Yes troubleshoot Troubleshoot / Re-evaluate decision->troubleshoot No

Caption: Workflow for evaluating DEGDA as a potential solvent.

troubleshooting_flowchart start Precipitate forms upon adding aqueous buffer q1 Is the final DEGDA concentration >10%? start->q1 a1_yes Try reverse dilution (add stock to buffer) q1->a1_yes Yes a1_no Increase DEGDA ratio in final solution q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_yes Incorporate a surfactant (e.g., Polysorbate 80) q2->a2_yes Yes a2_no Solution is viable. Proceed with experiment. q2->a2_no No end_node If issues persist, consider an alternative co-solvent a2_yes->end_node

Caption: Troubleshooting precipitation in aqueous dilutions.

References

Preventing hydrolysis of Diethylene glycol diacetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Diethylene glycol diacetate (DEGDA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (DEGDA) is an organic compound, specifically the diacetate ester of diethylene glycol. In the context of drug development and research, it is frequently used as a flexible and hydrophilic linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Q2: What is the primary stability concern when working with this compound?

The primary stability concern with DEGDA is its susceptibility to hydrolysis. The ester linkages in DEGDA can be cleaved by water, especially under acidic or basic conditions, to yield diethylene glycol and acetic acid. This degradation can lead to impurities in your sample, reduced yield of your desired product, and potentially altered biological activity.

Q3: How can I detect if my this compound has hydrolyzed?

Hydrolysis of DEGDA can be detected using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new peaks corresponding to the protons of diethylene glycol and acetic acid in the 1H NMR spectrum is a clear indicator of hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): A change in the chromatogram, such as the appearance of new, more polar peaks corresponding to the hydrolysis products, and a decrease in the area of the DEGDA peak, can indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile hydrolysis product, acetic acid, as well as the less volatile diethylene glycol, confirming hydrolysis.[2]

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues related to the hydrolysis of this compound during experimental procedures.

Issue Potential Cause Recommended Solution
Low yield of desired product in a reaction involving DEGDA. Hydrolysis of DEGDA before or during the reaction.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Store DEGDA under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. - Perform reactions under neutral pH conditions if possible.
Presence of unexpected polar impurities in the reaction mixture. Hydrolysis of DEGDA during the workup or purification steps.- Avoid acidic or basic aqueous workups if possible. - If an aqueous workup is necessary, use a buffered solution at a neutral pH. - Minimize the contact time with aqueous solutions. - Use anhydrous drying agents (e.g., Na2SO4, MgSO4) to remove any residual water before solvent evaporation.
Inconsistent results in biological assays. Degradation of the DEGDA-containing molecule in the assay buffer.- Assess the stability of your compound in the assay buffer at the experimental temperature and pH. - Consider using a buffer system that is known to minimize ester hydrolysis (e.g., phosphate (B84403) buffer at neutral pH).
Difficulty in purifying the final product. Co-elution of hydrolysis products with the desired compound.- Optimize the chromatography conditions (e.g., solvent gradient, column type) to improve the separation of your product from the more polar hydrolysis products. - Consider alternative purification techniques such as preparative HPLC or crystallization.

Quantitative Data on Factors Affecting Ester Hydrolysis

Table 1: Effect of pH on the Relative Rate of Hydrolysis

pH RangeConditionRelative Rate of HydrolysisNotes
< 4AcidicModerate to HighAcid-catalyzed hydrolysis is reversible.
4 - 6Weakly AcidicLowGenerally the most stable pH range for esters.
6 - 8NeutralVery LowHydrolysis rate is at a minimum in this range.
> 8BasicHigh to Very HighBase-catalyzed hydrolysis (saponification) is irreversible and generally faster than acid-catalyzed hydrolysis.

Table 2: Estimated Effect of Temperature on the Rate of Hydrolysis at Neutral pH

Temperature (°C)Relative Rate Constant (krel)Estimated Half-life (t1/2)
40.1Several months to years
25 (Room Temp)1Weeks to months
37 (Physiological)~2-3Days to weeks
50~8-10Days

Disclaimer: The quantitative data in Table 2 are estimations based on general principles of chemical kinetics and data for similar esters. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound to Minimize Hydrolysis
  • Receipt and Inspection: Upon receipt, inspect the container for any signs of damage that could compromise the seal.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consider placing the container inside a desiccator with a suitable drying agent. Storage under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: When handling, work in a dry environment. If possible, use a glove box or a fume hood with a dry air or inert gas supply. Use clean, dry glassware and syringes for transfer.

  • Solvent Preparation: Use anhydrous solvents for all reactions and dilutions. Solvents should be freshly dried and distilled or obtained from a commercial supplier in sealed containers.

Protocol 2: Representative Procedure for Coupling a Carboxylic Acid to a this compound-derived Linker Amine (Amide Bond Formation)

This protocol describes a common step in the synthesis of bifunctional molecules like PROTACs, where a linker containing a this compound motif is coupled to another molecule.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the amine-terminated this compound linker (1.1 eq) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • Slowly add the solution of the amine-terminated linker to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (under anhydrous or minimally aqueous conditions):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • If necessary, perform a non-aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a mild, neutral aqueous wash (e.g., saturated sodium bicarbonate solution, followed by brine), minimizing contact time.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo.

  • Purification:

Visualizations

Hydrolysis_Pathway cluster_catalyst DEGDA This compound Catalyst Catalyst DEGDA->Catalyst H2O Water (H₂O) H2O->Catalyst H_plus Acid (H⁺) or OH_minus Base (OH⁻) Hydrolysis_Products Hydrolysis Products Catalyst->Hydrolysis_Products DEG Diethylene Glycol Hydrolysis_Products->DEG Acetic_Acid Acetic Acid Hydrolysis_Products->Acetic_Acid PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Target_Ligand Target Protein Ligand (with carboxylic acid) Activation 1. Activation of Carboxylic Acid (HATU, DIPEA) Target_Ligand->Activation Linker_Amine Amine-terminated DEGDA Linker Coupling 2. Amide Bond Formation Linker_Amine->Coupling Activation->Coupling Workup 3. Workup Coupling->Workup Purification 4. Column Chromatography Workup->Purification Analysis 5. Characterization (NMR, LC-MS) Purification->Analysis Final_Product Final PROTAC Molecule Analysis->Final_Product

References

Technical Support Center: Optimizing Diethylene Glycol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethylene glycol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct esterification of diethylene glycol with acetic acid.[1][2] This reaction is typically catalyzed by an acid and involves the removal of water as a byproduct to drive the reaction to completion.[1][3]

Q2: What catalysts are effective for this synthesis?

A2: A variety of acid catalysts can be used. Common choices include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid.[3][4][5] Solid acid catalysts, for instance, metal-ion-modified styrene-divinyl benzene (B151609) sulfonic acid type acidic cation exchange resins, have also been employed, offering potential benefits in terms of simplified product purification.[6][7][8]

Q3: Why is the removal of water important during the reaction?

A3: The esterification of diethylene glycol with acetic acid is a reversible reaction. Water is a byproduct, and its presence in the reaction mixture can lead to the hydrolysis of the this compound product back to the starting materials, thus reducing the overall yield.[3] To favor the formation of the product, water is continuously removed from the reaction mixture, often through azeotropic distillation.[4]

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester. Additionally, if using an azeotropic dehydrating agent like n-butyl acetate, it may undergo hydrolysis to form butanol and acetic acid.[4] Incomplete esterification can also result in the presence of diethylene glycol monoacetate as an impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.- Ensure efficient water removal using a Dean-Stark apparatus or by operating under vacuum. - Use an excess of acetic acid to shift the equilibrium towards the product.[3][4]
Insufficient catalyst activity.- Increase the catalyst loading. - Ensure the catalyst is not deactivated. For solid catalysts, consider regeneration.
Reaction time is too short.- Increase the reaction time and monitor the progress using techniques like TLC or GC.
Product Contamination Presence of unreacted starting materials.- After the reaction, distill off the excess acetic acid. - Use vacuum distillation to purify the final product and separate it from the higher-boiling diethylene glycol.
Presence of acidic catalyst in the final product.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.[3]
Presence of diethylene glycol monoacetate.- Drive the reaction to completion by ensuring a sufficient excess of acetic acid and adequate reaction time.
Slow Reaction Rate Low reaction temperature.- Increase the reaction temperature, typically to the reflux temperature of the mixture.[3]
Inadequate mixing.- Ensure efficient stirring to promote contact between the reactants and the catalyst.

Experimental Protocols

General Protocol for Direct Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Diethylene glycol

  • Glacial acetic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Azeotropic agent (e.g., cyclohexane (B81311) or n-butyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add diethylene glycol, an excess of glacial acetic acid (a molar ratio of acetic acid to diethylene glycol of 2.2:1 to 4:1 is common), the acid catalyst (e.g., 0.1-1% of the total reactant mass), and the azeotropic agent.[3][4]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[9]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and any remaining volatile impurities using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[3]

Optimization of Reaction Conditions

The following table summarizes different reaction conditions found in the literature for the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Sulfuric Acid[3]p-Toluenesulfonic Acid[4]Supported Ionic Liquid[10]
Molar Ratio (Acetic Acid:Diethylene Glycol) ~4:1[3]2.2:1 to 3.0:1[4]3.8:1[10]
Reaction Temperature Reflux[3]100-160 °C[4]150 °C[10]
Water Removal Dean-Stark apparatusAzeotropic dehydration with n-butyl acetate[4]Azeotropic dehydration with cyclohexane[10]
Catalyst Loading Catalytic amount0.1-1% of total reactant mass[4]7.26 g for 190 g acetic acid and 51.7 g diethylene glycol
Yield Not specifiedHigh (not quantified)99.61%[10]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Setup Assemble Flask, Dean-Stark, and Condenser Charge Add Diethylene Glycol, Acetic Acid, Catalyst, Azeotropic Agent Setup->Charge Heat Heat to Reflux Charge->Heat Collect Collect Water in Dean-Stark Trap Heat->Collect Cool Cool to Room Temperature Collect->Cool Reaction Complete Wash Wash with NaHCO3 and Brine Cool->Wash Dry Dry with Anhydrous Sulfate Salt Wash->Dry Filter Filter Dry->Filter Evaporate Rotary Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Diethylene Glycol Diacetate Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Diethylene Glycol Diacetate CheckWater Is Water Efficiently Removed? Start->CheckWater CheckRatio Is Molar Ratio of Acetic Acid Sufficiently High? CheckWater->CheckRatio Yes IncreaseDehydration Improve Water Removal (e.g., check Dean-Stark setup) CheckWater->IncreaseDehydration No CheckCatalyst Is Catalyst Loading and Activity Adequate? CheckRatio->CheckCatalyst Yes IncreaseAcid Increase Molar Ratio of Acetic Acid CheckRatio->IncreaseAcid No CheckTime Is Reaction Time Sufficient? CheckCatalyst->CheckTime Yes IncreaseCatalyst Increase Catalyst Loading or Use Fresh Catalyst CheckCatalyst->IncreaseCatalyst No IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No End Yield Optimized CheckTime->End Yes IncreaseDehydration->CheckWater IncreaseAcid->CheckRatio IncreaseCatalyst->CheckCatalyst IncreaseTime->CheckTime

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Diethylene Glycol Diacetate in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylene glycol diacetate (DGDA) in coating formulations. The following information is designed to address common issues encountered during experimentation and application.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when formulating coatings with this compound.

ProblemPotential CauseSuggested Solution
Poor Flow and Leveling - Inadequate solvent amount: Insufficient DGDA to reduce viscosity and allow for proper flow. - Incompatible solvent blend: Other solvents in the formulation may evaporate too quickly.- Optimize DGDA concentration: Gradually increase the amount of DGDA and observe the effect on flow. - Adjust solvent blend: Partially replace faster-evaporating solvents with DGDA to extend the wet edge time.
Sagging - Excessive film thickness: Applying too much coating in a single pass. - Low viscosity: The coating is too thin, often due to an excess of DGDA or other solvents. - Slow cure time: The coating remains liquid for too long on a vertical surface.- Apply thinner coats: Apply multiple thin coats, allowing for adequate flash-off time between each. - Adjust viscosity: Reduce the amount of DGDA slightly or introduce a thixotropic additive. - Optimize curing conditions: Ensure the temperature and humidity are within the recommended range for the resin system to facilitate a timely cure.
Solvent Popping - Too rapid surface drying: The surface of the coating dries and traps DGDA underneath, which then escapes, causing a pop.[1][2][3][4][5] - Excessive film thickness: A thick layer of coating can impede the uniform evaporation of the solvent.[1][5]- Modify the drying process: Allow for a longer flash-off time at a lower temperature before force curing.[1] - Reduce film thickness: Apply thinner, more uniform coats.[1][5]
Wrinkling - Top layer dries faster than the bottom layer: The use of a slow-evaporating solvent like DGDA can sometimes contribute to this if the surface skins over before the underlying film is stable.- Ensure uniform drying: Adjust drying conditions to promote a more even cure throughout the film. - Check for compatibility: Ensure DGDA is fully compatible with the resin system to avoid separation during drying.
Amine Blushing (in Epoxy Coatings) - Reaction of amine curing agent with moisture and carbon dioxide: This can be exacerbated by slow solvent evaporation in high humidity conditions, as the film remains open longer.[6][7][8][9][10]- Control environmental conditions: Apply the coating in a low-humidity environment and ensure good air circulation.[8][9] - Allow for an induction period: If recommended for the epoxy system, allow the mixed components to stand for a period before application to initiate the reaction.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary functions in coatings?

This compound (DGDA) is a colorless, low-odor, and slow-evaporating solvent.[11] In coating applications, it is primarily used to improve the flow and leveling of the coating, resulting in a smoother finish.[11] Its slow evaporation rate helps to extend the wet edge time, which is beneficial for brush and roll applications and for achieving a high-gloss finish.

2. How does the slow evaporation rate of DGDA affect the coating's drying and curing time?

The slow evaporation rate of DGDA means that it remains in the coating film for a longer period compared to more volatile solvents. This can extend the overall drying and curing time. While this property is advantageous for achieving good flow, it is crucial to balance the formulation to avoid issues like prolonged tackiness or sagging on vertical surfaces.

3. Can this compound be used in all types of coating systems?

This compound exhibits good solvency for a variety of resins, including nitrocellulose, acrylics, and polyurethanes. However, its compatibility should always be tested with the specific resin system being used. Incompatibility can lead to issues such as film defects or reduced coating performance.

4. What are the common film defects associated with the improper use of DGDA?

Improper use of DGDA can contribute to several film defects, including:

  • Sagging: Due to a prolonged liquid state on vertical surfaces.

  • Solvent Popping: If the surface dries too quickly and traps the slow-evaporating DGDA.[1][2][3][4][5]

  • Wrinkling: If there is differential drying between the surface and the bulk of the coating film.

  • Amine Blushing (in epoxies): The extended open time can increase the window for the amine curing agent to react with atmospheric moisture and carbon dioxide.[6][7][8][9][10]

5. How can I control for sagging when using a slow-evaporating solvent like DGDA?

To control sagging, you can:

  • Apply thinner coats of the coating.

  • Increase the viscosity of the formulation by slightly reducing the DGDA content or by using rheology modifiers.[12]

  • Ensure that the application and curing environment is within the recommended temperature range to facilitate a timely cure.

Quantitative Data

Table 1: Physical Properties of this compound and Common Coating Solvents

PropertyThis compoundEthylene Glycol DiacetateButyl AcetateXylene
CAS Number 628-68-2[13][14][15]111-55-7[16][17]123-86-41330-20-7
Molecular Weight ( g/mol ) 190.19[13][14]146.14[16]116.16106.16
Boiling Point (°C) 250[13]191[18]126138-144
Flash Point (°C) 135[13]88[18]2227-32
Density (g/cm³ at 20°C) 1.101[13]1.107[18]0.880.86-0.87
Evaporation Rate (Butyl Acetate = 1) <0.010.021.00.6-0.8

Experimental Protocols

Adhesion Testing (Cross-Cut Test - ASTM D3359)

This test method provides a means of assessing the adhesion of coating films to substrates.

Methodology:

  • Preparation: Ensure the coated panel is fully cured and at room temperature.

  • Cutting a Lattice Pattern:

    • For films up to 50 µm (2 mils) thick, make six cuts in each direction to create a grid of 25 squares. The spacing between cuts should be 1 mm.

    • For films between 50 µm and 125 µm (2 to 5 mils) thick, the spacing should be increased to 2 mm.

    • Use a sharp blade to cut through the coating to the substrate.

  • Tape Application: Apply a pressure-sensitive tape over the lattice and smooth it down firmly.

  • Tape Removal: After a short period, rapidly pull the tape off at a 180° angle.

  • Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[19][20][21][22][23]

Hardness Testing (Pencil Hardness Test - ASTM D3363)

This test is a rapid and inexpensive method to determine the film hardness of a coating.

Methodology:

  • Pencil Preparation: A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is required. Sharpen the pencil and then flatten the tip by rubbing it on fine-grit sandpaper at a 90° angle.

  • Testing Procedure:

    • Place the coated panel on a firm, level surface.

    • Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure, hard enough to scratch the coating.

  • Determining Hardness: Start with a softer pencil and work your way up the hardness scale. The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[24][25][26][27][28]

Visualizations

Caption: Troubleshooting workflow for DGDA in coatings.

References

Technical Support Center: Purification of Diethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from Diethylene glycol diacetate (DEGDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

The primary impurities typically found in this compound are residual starting materials and byproducts from its synthesis. These include:

  • Diethylene glycol (DEG): Unreacted starting material.

  • Acetic acid: Unreacted starting material or a product of hydrolysis.

  • Water: A byproduct of the esterification reaction or introduced during workup.

  • Monoacetate of Diethylene glycol: A partially reacted intermediate.

  • Polymeric ethers: Formed from side reactions of diethylene glycol at high temperatures.

Q2: What is the general strategy for purifying this compound?

A common and effective method for purifying this compound involves a multi-step process:

  • Neutralization and Washing: Removal of acidic impurities like acetic acid by washing with a basic aqueous solution (e.g., sodium bicarbonate).

  • Aqueous Washing: Removal of water-soluble impurities, including residual base and salts.

  • Drying: Removal of residual water from the organic layer using an anhydrous drying agent.

  • Fractional Distillation: Separation of the this compound from impurities with different boiling points.

Q3: How can I effectively remove acidic impurities like acetic acid?

Washing the crude this compound with a dilute aqueous solution of a weak base is highly effective. A saturated or 5% (w/v) solution of sodium bicarbonate (NaHCO₃) is commonly used. The acetic acid reacts with the sodium bicarbonate to form sodium acetate, which is soluble in the aqueous layer and can be easily separated.[1] It is crucial to perform this washing step in a separatory funnel and to vent frequently, as the reaction produces carbon dioxide gas.

Q4: What is the best way to remove water from this compound?

After the aqueous washing steps, the organic layer containing the this compound will be saturated with water. Anhydrous drying agents such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are used to remove this residual water.[2] The drying agent is added to the organic liquid and swirled until the liquid is clear and the drying agent no longer clumps together, indicating that the water has been absorbed.

Q5: When is fractional distillation necessary, and what are the optimal conditions?

Fractional distillation is essential for separating this compound from impurities with close boiling points, such as unreacted diethylene glycol and the monoacetate intermediate.[3] Since this compound has a high boiling point (approximately 250 °C at atmospheric pressure), vacuum distillation is highly recommended to prevent thermal decomposition.[4] Distilling under reduced pressure allows the compound to boil at a lower temperature. The optimal pressure and temperature will depend on the specific impurities present and the vacuum achievable.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- Presence of surfactants or other emulsifying impurities.- Gently rock or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of celite.
Product is still acidic after washing with base - Insufficient amount of basic solution used.- Inefficient mixing between the organic and aqueous layers.- Test the aqueous layer with pH paper to ensure it is basic. If not, add more basic solution.- Ensure thorough but gentle mixing to maximize the surface area for reaction.- Perform multiple washes with the basic solution.
Product is wet (cloudy) after drying - Insufficient amount of drying agent.- Insufficient contact time with the drying agent.- Add more anhydrous drying agent until the liquid is clear and the agent is free-flowing.- Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.
Poor separation during distillation - Inefficient distillation column.- Distillation rate is too fast.- Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is ideal.
Product darkens or decomposes during distillation - Distillation temperature is too high.- Use a higher vacuum to lower the boiling point of the this compound.- Ensure the heating mantle is not set to an excessively high temperature.

Data Presentation

Purity Enhancement at Each Purification Step (Illustrative Data)

The following table provides an example of the expected purity of a crude this compound sample at each stage of the purification process. The actual values may vary depending on the initial purity and the specific experimental conditions.

Purification StepKey Impurity RemovedTypical Purity (%)
Crude Product Acetic Acid, Water, Diethylene Glycol85-90
After NaHCO₃ Wash Acetic Acid90-95
After Water Wash Residual Salts and Base90-95
After Drying Water90-95
After Fractional Distillation Diethylene Glycol, Monoacetate>99
Analytical Data: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for assessing the purity of this compound.[5][6][7][8][9] Below are typical retention times for the compound and its common impurities under standard GC conditions.

CompoundTypical Retention Time (minutes)
Acetic Acid2.5
Water3.1
Diethylene Glycol5.8
Diethylene Glycol Monoacetate8.2
This compound 10.5

Experimental Protocols

Protocol 1: Standard Purification of this compound

This protocol describes the purification of 100 g of crude this compound containing acetic acid, water, and unreacted diethylene glycol.

Materials:

  • Crude this compound (100 g)

  • 5% Sodium bicarbonate solution (2 x 50 mL)

  • Deionized water (2 x 50 mL)

  • Brine (saturated NaCl solution) (1 x 30 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel (250 mL)

  • Erlenmeyer flask (250 mL)

  • Round-bottom flask for distillation (250 mL)

  • Fractional distillation apparatus with vacuum capabilities

Procedure:

  • Washing with Sodium Bicarbonate: a. Place the crude this compound into the separatory funnel. b. Add 50 mL of 5% sodium bicarbonate solution. c. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ evolution. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with another 50 mL of 5% sodium bicarbonate solution.

  • Washing with Water: a. Add 50 mL of deionized water to the organic layer in the separatory funnel. b. Gently mix and allow the layers to separate. c. Drain the lower aqueous layer. d. Repeat with another 50 mL of deionized water.

  • Brine Wash: a. Add 30 mL of brine to the organic layer. This helps to break any emulsions and removes the bulk of the dissolved water. b. Gently mix and drain the aqueous layer.

  • Drying: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate in small portions while swirling the flask. Continue adding until the drying agent no longer clumps and swirls freely in the solution. c. Allow the mixture to stand for 15-20 minutes. d. Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation: a. Assemble the fractional distillation apparatus for vacuum distillation. b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask. c. Slowly apply vacuum and begin heating the flask. d. Collect and discard any low-boiling initial fractions. e. Collect the main fraction of pure this compound at its boiling point under the applied vacuum. f. Stop the distillation before the flask goes to dryness.

Visualizations

PurificationWorkflow Crude Crude Diethylene Glycol Diacetate Wash_NaHCO3 Wash with 5% NaHCO3 Solution Crude->Wash_NaHCO3 Removes Acetic Acid Wash_H2O Wash with Deionized Water Wash_NaHCO3->Wash_H2O Removes Salts Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Removes Bulk Water Dry Dry with Anhydrous MgSO4 Wash_Brine->Dry Removes Residual Water Distill Fractional Vacuum Distillation Dry->Distill Separates by Boiling Point Pure Pure Diethylene Glycol Diacetate Distill->Pure TroubleshootingGuide Start Problem during Purification Emulsion Emulsion Formation? Start->Emulsion Acidic Product Still Acidic? Emulsion->Acidic No Sol_Emulsion Add Brine / Gentle Mixing Emulsion->Sol_Emulsion Yes Wet Product Still Wet? Acidic->Wet No Sol_Acidic Repeat Basic Wash Acidic->Sol_Acidic Yes Decomp Decomposition during Distillation? Wet->Decomp No Sol_Wet Add More Drying Agent Wet->Sol_Wet Yes Sol_Decomp Increase Vacuum / Lower Temp Decomp->Sol_Decomp Yes

References

Minimizing evaporation rate of Diethylene glycol diacetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the evaporation rate of diethylene glycol diacetate during experiments.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for controlling its evaporation. Below is a summary of its key quantitative data.

PropertyValueUnit
Molecular FormulaC₈H₁₄O₅
Molecular Weight190.19 g/mol
Boiling Point250°C
Melting Point19°C
Density1.101g/cm³
Flash Point135°C

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and provides practical solutions to minimize its evaporation.

Q1: My this compound seems to be decreasing in volume during my experiment. What is causing this?

A1: The decrease in volume is likely due to evaporation. This compound has a relatively high boiling point, classifying it as a semi-volatile organic compound. However, it will still exhibit a vapor pressure at room temperature, leading to gradual evaporation. The rate of evaporation is influenced by several factors, including temperature, surface area, airflow, and ambient pressure.

Q2: How does temperature affect the evaporation rate of this compound?

A2: Higher temperatures increase the kinetic energy of the this compound molecules, causing them to escape from the liquid phase into the vapor phase more readily.[1][2][3] It is crucial to control the experimental temperature to minimize evaporation. If elevated temperatures are necessary for your protocol, consider using a closed or sealed system.

Q3: I'm working with small volumes in an open container. What can I do to reduce evaporation?

A3: For open containers, minimizing the exposed surface area is key. Use tall, narrow containers (e.g., graduated cylinders or flasks with a narrow neck) instead of wide, shallow ones (e.g., beakers or petri dishes). Additionally, you can cover the container with parafilm or a stopper when not actively adding or removing the substance.

Q4: Can I use a fume hood when working with this compound?

A4: While a fume hood is essential for safety to prevent inhalation of vapors, the increased airflow can accelerate evaporation. To mitigate this, work as far back in the hood as possible and consider using a shield or sash to minimize drafts directly over your sample. For sensitive experiments, a controlled atmosphere system like a glove box might be more appropriate.

Q5: Would reducing the pressure in my experimental setup help?

A5: No, reducing the pressure will significantly increase the evaporation rate. This principle is used in techniques like rotary evaporation to remove solvents. If your experiment requires a vacuum, it is critical to use a cold trap to recapture the evaporated this compound and prevent it from contaminating your vacuum pump.

Q6: Are there any specific storage recommendations to prevent loss of this compound?

A6: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Avoid storing it near heat sources or in direct sunlight. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and minimize headspace evaporation.

Experimental Protocols

Below are detailed methodologies for key experiments and procedures to minimize the evaporation of this compound.

Protocol 1: Use of a Cold Trap to Minimize Evaporation Under Reduced Pressure

This protocol describes the setup and use of a cold trap to condense and collect this compound vapors when working under vacuum.

Materials:

  • Vacuum flask or reaction vessel

  • Cold trap

  • Dewar flask

  • Coolant (e.g., dry ice/acetone slurry or liquid nitrogen)

  • Vacuum pump

  • Connecting tubing

Procedure:

  • Assemble the experimental apparatus with the cold trap positioned between the reaction vessel and the vacuum pump.

  • Ensure all connections are secure and airtight.

  • Place the cold trap into an empty Dewar flask.

  • Slowly add the coolant to the Dewar flask, immersing the lower portion of the cold trap. For this compound, a dry ice/acetone slurry is generally sufficient.

  • Allow the cold trap to cool for several minutes before starting the experiment.

  • Begin to gradually reduce the pressure in the system using the vacuum pump.

  • Monitor the cold trap for the condensation of this compound.

  • Upon completion of the experiment, slowly return the system to atmospheric pressure before turning off the vacuum pump.

  • Allow the cold trap to warm to room temperature before disassembling and collecting the condensed this compound.

Protocol 2: Handling this compound in a Desiccator

This protocol is suitable for short-term storage and handling of this compound in a controlled, low-humidity environment to minimize absorption of atmospheric moisture, which can affect its properties.

Materials:

  • Glass or plastic desiccator with a perforated plate

  • Desiccant (e.g., silica (B1680970) gel, calcium chloride)

  • Container with this compound

Procedure:

  • Ensure the desiccator is clean and dry.

  • Place a fresh or regenerated desiccant in the bottom chamber of the desiccator.

  • Place the perforated plate over the desiccant.

  • Carefully place the container with this compound onto the plate.

  • If using a vacuum desiccator, ensure the lid is properly greased and sealed.

  • Close the desiccator lid, ensuring a tight seal. For non-vacuum desiccators, slide the lid to close to avoid disturbing the contents.

  • For vacuum desiccators, slowly evacuate the air using a vacuum pump.

  • To open, slowly release the vacuum (if applicable) and then slide the lid off.

Protocol 3: Working with this compound in a Controlled Atmosphere Glove Box

This protocol is recommended for experiments that are highly sensitive to evaporation and atmospheric contamination.

Materials:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)

  • This compound in a sealed container

  • All necessary experimental equipment

Procedure:

  • Ensure all equipment to be used inside the glove box is thoroughly dried to remove any adsorbed water.[5]

  • Introduce the sealed container of this compound and other equipment into the glove box antechamber.

  • Evacuate and refill the antechamber with the inert gas of the glove box. This cycle should be repeated at least three times to remove atmospheric gases.[6]

  • Transfer the materials from the antechamber into the main glove box chamber.

  • Conduct the experiment within the controlled inert atmosphere of the glove box.

  • Once the experiment is complete, seal the this compound container.

  • Remove all materials from the glove box through the antechamber, following the evacuation and refill cycles.

Visualizations

Logical Diagram of Evaporation Factors and Mitigation Strategies

The following diagram illustrates the relationship between factors that promote the evaporation of this compound and the corresponding experimental techniques to minimize this effect.

Evaporation_Mitigation cluster_factors Factors Increasing Evaporation cluster_strategies Mitigation Strategies Increased Temperature Increased Temperature Temperature Control Temperature Control Increased Temperature->Temperature Control Sealed/Closed Systems Sealed/Closed Systems Increased Temperature->Sealed/Closed Systems Increased Surface Area Increased Surface Area Use of Narrow-Neck Vessels Use of Narrow-Neck Vessels Increased Surface Area->Use of Narrow-Neck Vessels Increased Airflow Increased Airflow Work in Fume Hood Rear / Use Shield Work in Fume Hood Rear / Use Shield Increased Airflow->Work in Fume Hood Rear / Use Shield Glove Box Glove Box Increased Airflow->Glove Box Reduced Pressure Reduced Pressure Use of Cold Trap Use of Cold Trap Reduced Pressure->Use of Cold Trap Reduced Pressure->Glove Box

Caption: Factors influencing evaporation and corresponding mitigation strategies.

References

Technical Support Center: Enhancing Coating Flow and Leveling with Diethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylene Glycol Diacetate (DEGDA) to enhance the flow and leveling of coatings.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and application of coatings containing this compound.

Issue 1: Slow Drying Time

  • Question: My coating is taking an excessively long time to dry after incorporating this compound. How can I address this?

  • Answer: this compound is a slow-evaporating solvent, which is beneficial for flow and leveling but can prolong drying times.[1][2] To optimize the drying time, consider the following:

    • Reduce the Concentration: Systematically decrease the amount of DEGDA in your formulation. A high concentration is a common cause of slow drying.

    • Co-solvent Blending: Introduce a faster-evaporating co-solvent into your solvent blend. This can help to balance the overall evaporation rate of the system.

    • Increase Curing Temperature: If your coating is a baked system, increasing the curing temperature can accelerate solvent evaporation and cross-linking.[3]

    • Improve Airflow: Ensure adequate air circulation over the coated surface to facilitate solvent removal.

Issue 2: Sagging or Running on Vertical Surfaces

  • Question: Since adding this compound, my coating is sagging on vertical application surfaces. What is the cause and solution?

  • Answer: The excellent flow characteristics imparted by DEGDA can sometimes lead to sagging if the coating viscosity is too low or the film is applied too thickly. Here are some remedies:

    • Adjust Viscosity: Increase the viscosity of your coating by incorporating a rheology modifier. This will help the coating hold its structure on a vertical surface.

    • Reduce Film Thickness: Apply thinner coats. Multiple thin coats are often better than one thick coat.

    • Optimize DEGDA Concentration: An excess of DEGDA can overly reduce the viscosity at the point of application. Experiment with lower concentrations to find the right balance between flow and sag (B610663) resistance.

Issue 3: Poor Hardness or Film Formation

  • Question: The final cured film is softer than expected and seems to have poor integrity. Could this compound be the cause?

  • Answer: While DEGDA is a solvent and should evaporate, residual solvent can act as a plasticizer, leading to a softer film.

    • Ensure Complete Solvent Evaporation: Verify that the coating is fully cured and all the solvent has evaporated. This may require a longer drying time or a higher curing temperature.

    • Check for Compatibility: Although DEGDA is a good solvent for many resins, ensure it is fully compatible with your specific binder system.[1] Incompatibility can lead to poor film coalescence.

    • Evaluate Cross-linking: If you are using a cross-linking system, ensure that the residual DEGDA is not interfering with the reaction.

Issue 4: Surface Defects (Cratering, Pinholing, Orange Peel)

  • Question: I am observing surface defects like cratering and orange peel in my coating containing this compound. How can I troubleshoot this?

  • Answer: Surface defects can arise from a variety of factors. While DEGDA generally helps to reduce such defects by improving leveling, its interaction with other formulation components can sometimes be a contributing factor.

    • Surface Tension: The slow evaporation of DEGDA can sometimes lead to surface tension gradients as it evaporates, which can cause defects. The addition of a suitable leveling agent can help to mitigate this.

    • Application Technique: Ensure that the coating is being applied correctly. Improper spray atomization or incorrect roller application can introduce defects.

    • Substrate Contamination: Ensure the substrate is clean and properly prepared before coating application. Contaminants can be a primary cause of surface defects.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of this compound in coatings?

    • A1: this compound is a high-boiling point, slow-evaporating solvent used to improve the flow and leveling of coatings.[1] Its slow evaporation rate allows the coating more time to level out before setting, resulting in a smoother, more uniform finish.[2]

  • Q2: In which types of coating systems can this compound be used?

    • A2: It is a versatile solvent that can be used in a variety of systems, including thermoplastic acrylic coatings, baking lacquers and enamels, and as a solvent for cellulosic coatings.[4]

  • Q3: What is a typical starting concentration for this compound in a coating formulation?

    • A3: The optimal concentration will vary depending on the specific formulation and desired properties. It is recommended to start with a small concentration (e.g., 1-5% by weight of the total formulation) and gradually increase it while monitoring the effects on viscosity, flow, and drying time.

  • Q4: Is this compound compatible with water-based systems?

    • A4: this compound has limited solubility in water. Therefore, it is more commonly used in solvent-borne coating systems. For water-based systems, other coalescing agents and flow aids are typically more suitable.

  • Q5: How does this compound affect the viscosity of a coating?

    • A5: As a solvent, this compound will reduce the viscosity of the coating. Its relatively low viscosity also contributes to easier handling and mixing.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Boiling Point250 °C
Flash Point135 °C
Density1.117 g/cm³
Solubility in WaterMiscible

Note: The properties listed are for this compound. The closely related Ethylene Glycol Diacetate has a boiling point of approximately 190°C and is slightly soluble in water.[1]

Experimental Protocols

Protocol 1: Evaluation of Leveling using ASTM D4062

This protocol outlines a method to assess the relative leveling of a coating formulation containing this compound.

  • Objective: To determine the effect of this compound concentration on the leveling of a paint film.[5]

  • Materials:

    • Coating formulations with varying concentrations of DEGDA (e.g., 0%, 2%, 5%, 10%)

    • Leneta Leveling Test Blade (or similar notched applicator)

    • Leveling Test Charts (e.g., Form 7B Sag and Leveling Test Chart)[6]

    • Plastic Leveling Standards

  • Procedure:

    • Place the leveling test chart on a flat, smooth surface.

    • Apply a generous amount of the test coating in front of the leveling test blade.

    • Draw down the coating along the length of the chart with the notched applicator at a steady speed. This will create a series of parallel ridges in the wet film.

    • Allow the coating to dry in a horizontal position under controlled temperature and humidity.

    • Once dry, visually compare the distinctness of the ridges in the paint film to the plastic leveling standards under oblique lighting.

    • Assign a leveling rating from 0 (poorest) to 10 (best) based on the standard that most closely matches the appearance of the draw-down.[7][8]

Protocol 2: Evaluation of Film Hardness by Pencil Test (ASTM D3363)

This protocol is for determining the hardness of the cured coating film.

  • Objective: To assess the impact of this compound on the final film hardness.

  • Materials:

    • Cured coated panels

    • A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest)[9]

    • Pencil sharpener and fine abrasive paper (400 grit)

    • A mechanical device to hold the pencil at a 45° angle with a constant force, or manual application by a trained technician.[4][10]

  • Procedure:

    • Prepare a set of pencils by sharpening them and then flattening the lead tip by holding it perpendicular to the abrasive paper and rotating it.

    • Starting with a softer pencil, hold it at a 45° angle to the coated surface.[9]

    • Push the pencil forward about 6 mm with uniform pressure, ensuring the lead does not break.[9]

    • Wipe the surface with a soft cloth and examine for any scratches or gouges.

    • Repeat the test, moving up the hardness scale until a pencil is found that scratches the coating.

    • The pencil hardness is reported as the hardest pencil that does not scratch the film.[10]

Visualizations

TroubleshootingWorkflow Start Coating Defect Observed (e.g., Slow Drying, Sagging) CheckConcentration Is DEGDA Concentration > 5%? Start->CheckConcentration ReduceConcentration Action: Reduce DEGDA Concentration CheckConcentration->ReduceConcentration Yes CheckViscosity Is Viscosity Too Low? CheckConcentration->CheckViscosity No ReduceConcentration->CheckViscosity AddRheologyModifier Action: Add Rheology Modifier CheckViscosity->AddRheologyModifier Yes CheckApplication Review Application Technique CheckViscosity->CheckApplication No AddRheologyModifier->CheckApplication ModifyApplication Action: Adjust Application Parameters CheckApplication->ModifyApplication Improper CheckCuring Is Curing Adequate? CheckApplication->CheckCuring Proper ModifyApplication->CheckCuring OptimizeCuring Action: Increase Curing Time/Temperature CheckCuring->OptimizeCuring No Resolved Issue Resolved CheckCuring->Resolved Yes OptimizeCuring->Resolved LevelingMechanism cluster_0 Initial Application cluster_1 Evaporation and Leveling cluster_2 Final Film Initial Uneven Wet Film (Brush Marks/Orange Peel) SlowEvaporation Slow Evaporation of This compound ExtendedOpenTime Extended 'Open Time' for Coating SlowEvaporation->ExtendedOpenTime SurfaceTension Surface Tension Forces Promote Leveling ExtendedOpenTime->SurfaceTension Final Smooth, Leveled Dry Film SurfaceTension->Final

References

Solving common issues in the esterification of diethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of diethylene glycol.

Troubleshooting Common Issues

This section addresses specific challenges you may encounter during the esterification of diethylene glycol, presented in a question-and-answer format.

Issue 1: Low Yield of Diethylene Glycol Monoester

Q1: My reaction is resulting in a low yield of the desired diethylene glycol monoester. What are the potential causes and how can I improve the yield?

A1: Low yields in diethylene glycol ester synthesis can stem from several factors. Below is a breakdown of potential causes and their solutions:

  • Suboptimal Molar Ratio of Reactants: To favor the formation of the monoester, a molar excess of diethylene glycol is recommended. A diethylene glycol to fatty acid ratio of 2:1 or higher is often employed. For a similar glycol ester, increasing the glycol to acid ratio from 1:1 to 9:1 has been shown to significantly increase the monoester yield from 43.5% to 77.8%.[1]

  • Inefficient Water Removal: Esterification is a reversible reaction. The water produced as a byproduct can drive the reaction backward, hydrolyzing the ester.[1] To maximize product formation, continuous removal of water is crucial. This can be achieved through:

    • Azeotropic Distillation: Utilizing a solvent like toluene (B28343) or xylene to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.

    • Vacuum Application: Applying a vacuum can lower the boiling point of water, facilitating its removal from the reaction mixture.[1]

    • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help to carry away water vapor.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For chemical synthesis, a temperature range of 140-160°C is typically optimal to balance the reaction rate and minimize side reactions.[1] Temperatures that are too low will lead to a slow reaction and incomplete conversion, while excessively high temperatures can promote the formation of byproducts.[1]

  • Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are vital. Ensure your catalyst is active and used in the appropriate concentration (typically 0.1-1% by weight of the reactants).[1]

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reactant concentration, thereby hindering the reaction rate. Ensure vigorous and consistent mixing throughout the process.[1]

Issue 2: High Levels of Diethylene Glycol Diester Byproduct

Q2: My final product is contaminated with a significant amount of diethylene glycol diester. How can I minimize its formation?

A2: The formation of the diester is a common side reaction in the esterification of diols. Here are some strategies to minimize its formation:

  • Adjusting the Molar Ratio: As mentioned previously, using a significant excess of diethylene glycol will statistically favor the formation of the monoester.[1]

  • Controlling Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the further esterification of the monoester to the diester.[1] It is important to monitor the progress of the reaction and stop it once the desired conversion of the fatty acid is achieved. A typical reaction time is around 6-8 hours.[1]

  • Catalyst Selection: Certain catalysts exhibit higher selectivity for monoester formation. Lewis acids are sometimes noted to be more selective in minimizing diester formation.[1] Enzymatic catalysts, such as lipases, are highly selective for monoester formation.[1]

Issue 3: Incomplete Reaction and Presence of Unreacted Starting Materials

Q3: After the reaction, I am still detecting a significant amount of unreacted fatty acid. What could be the reason?

A3: The presence of unreacted starting materials can be due to several factors:

  • Insufficient Reaction Time: The esterification reaction may not have reached completion. Monitor the reaction progress using techniques like acid value titration and allow for sufficient reaction time.

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[1]

  • Inefficient Water Removal: As esterification is a reversible process, the presence of water can limit the conversion of the starting materials.[1] Ensure your water removal method is functioning efficiently.

Frequently Asked Questions (FAQs)

Q4: What are the common catalysts used for the esterification of diethylene glycol, and what are their pros and cons?

A4: Several types of catalysts can be used for this reaction:

  • Protonic Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid):

    • Advantages: Inexpensive and effective.[1]

    • Disadvantages: Can cause charring and result in a darker product color, are corrosive, and require neutralization and removal, which can generate waste.[1]

  • Lewis Acids (e.g., tin salts):

    • Advantages: Can offer better selectivity for the monoester.[1]

    • Disadvantages: Can be more expensive and may require removal from the final product.[1]

  • Solid Acid Catalysts (e.g., ion-exchange resins, sulfated zirconia):

    • Advantages: Easily separable from the reaction mixture (allowing for reuse) and can be less corrosive.[1]

    • Disadvantages: May have lower activity compared to homogeneous catalysts.

  • Enzymatic Catalysts (e.g., Lipases):

    • Advantages: Highly selective for the monoester, operate under milder conditions (lower energy consumption), and produce a purer product with fewer byproducts.[1]

    • Disadvantages: Higher cost and potentially slower reaction rates compared to chemical catalysts.[1]

Q5: How can I monitor the progress of the esterification reaction?

A5: Several analytical techniques can be used to monitor the reaction:

  • Acid Value Titration: This is a common and straightforward method to determine the amount of unreacted fatty acid. A decreasing acid value indicates the progress of the esterification.[1]

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the starting materials and the appearance of the ester products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of reactants and products.

  • Gas Chromatography (GC): For volatile esters, GC can be used to monitor the reaction progress.

Data Presentation

The following tables summarize key quantitative data related to the esterification of diols.

Table 1: Effect of Molar Ratio on Glycol Monoester Yield (Illustrative Example)

Molar Ratio (Glycol:Acid)Temperature (°C)Monoester Yield (%)
1:118043.5
5:1140~61
9:114077.8

Note: Data is for the esterification of ethylene (B1197577) glycol with stearic acid and serves as an illustrative example of the trend.[1]

Table 2: Comparison of Different Catalyst Systems (Illustrative Examples)

CatalystReactantsMolar Ratio (DEG:Acid/Ester)Temperature (°C)Reaction TimeYield/Conversion
p-Toluenesulfonic acidDiethylene glycol, Stearic acid2:1140-1506-8 hoursHigh conversion (acid value < 5 mg KOH/g)
Lipase (e.g., CALB)Diethylene glycol, Stearic acid-50-70Can be longer than chemical methodsHighly selective for monoester
KF/CaO on Activated CarbonDiethylene glycol monomethyl ether, Methyl laurate4:17530 min96.3% yield of DGMEML
12-tungstophosphoric acidDiethylene glycol, Ethanol2:1180-2002.5 hours92% conversion of DEG

Note: This table provides examples of different catalytic systems and their performance in related esterification or etherification reactions involving diethylene glycol or its derivatives.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Diethylene Glycol Monostearate using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

Materials:

  • Diethylene glycol

  • Stearic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, add stearic acid and a 2-fold molar excess of diethylene glycol.[1]

  • Catalyst and Solvent Addition: Add p-TSA (0.5% by weight of stearic acid) and toluene (approximately 20% of the total volume of reactants).[1]

  • Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (typically around 140-150°C, depending on the amount of toluene).[1]

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by checking the acid value of the reaction mixture periodically. Continue the reaction until the acid value is below 5 mg KOH/g.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst and any remaining stearic acid.[1]

    • Wash with water until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if a higher purity is required.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Diethylene Glycol Monoester Q1 Check Molar Ratio (DEG:Acid) Start->Q1 A1_1 Increase DEG to Acid Ratio (e.g., >2:1) Q1->A1_1 Incorrect A1_2 Ratio is sufficient Q1->A1_2 Correct End Yield Improved A1_1->End Q2 Verify Water Removal Efficiency A1_2->Q2 A2_1 Improve Water Removal: - Azeotropic Distillation - Vacuum - Inert Gas Sparging Q2->A2_1 Inefficient A2_2 Water removal is efficient Q2->A2_2 Efficient A2_1->End Q3 Confirm Reaction Temperature A2_2->Q3 A3_1 Adjust Temperature to Optimal Range (140-160°C) Q3->A3_1 Suboptimal A3_2 Temperature is optimal Q3->A3_2 Optimal A3_1->End Q4 Assess Catalyst Activity A3_2->Q4 A4_1 Use Fresh/Active Catalyst at Appropriate Concentration Q4->A4_1 Inactive A4_2 Catalyst is active Q4->A4_2 Active A4_1->End A4_2->End

Caption: Troubleshooting workflow for low yield in diethylene glycol monoester synthesis.

Esterification_Pathway DEG Diethylene Glycol (HO-CH2CH2-O-CH2CH2-OH) Monoester Diethylene Glycol Monoester (R-COO-CH2CH2-O-CH2CH2-OH) DEG->Monoester + R-COOH - H2O Acid Fatty Acid (R-COOH) Acid->Monoester Diester Diethylene Glycol Diester (R-COO-CH2CH2-O-CH2CH2-OOC-R) Water Water (H2O) Monoester_side Diethylene Glycol Monoester Monoester_side->Diester + R-COOH - H2O Acid_side Fatty Acid Acid_side->Diester Water_side Water

References

Validation & Comparative

Diethylene glycol diacetate vs. other glycol ether acetates in performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diethylene Glycol Diacetate and Other Glycol Ether Acetates for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of this compound against other commonly used glycol ether acetates, including propylene (B89431) glycol diacetate (PGDA), diethylene glycol monoethyl ether acetate (B1210297) (DEGEEA), ethylene (B1197577) glycol butyl ether acetate (EGEBA), and propylene glycol methyl ether acetate (PGMEA). The information is intended for researchers, scientists, and professionals in drug development who utilize these solvents in various applications.

Performance Comparison

The selection of a solvent is critical in many formulations, impacting properties such as solubility, drying time, and overall product performance. This section provides a quantitative comparison of key physical and chemical properties of this compound and its alternatives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the selected glycol ether acetates. These parameters are crucial for understanding the behavior of the solvents in different applications.

PropertyThis compound (DEGDA)Propylene Glycol Diacetate (PGDA)Diethylene Glycol Monoethyl Ether Acetate (DEGEEA)Ethylene Glycol Butyl Ether Acetate (EGEBA)Propylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 628-68-2[1]623-84-7112-15-2[2]112-07-2108-65-6[3]
Molecular Formula C₈H₁₄O₅[1]C₇H₁₂O₄C₈H₁₆O₄[2]C₈H₁₆O₃C₆H₁₂O₃[3]
Molecular Weight ( g/mol ) 190.19[1]160.17176.21160.21132.16[4]
Boiling Point (°C) 250[1]190214-219[2]186-192[5]146[4]
Flash Point (°C) 135[1]8698-107[2]71-78[5]42[4]
Density (g/cm³ at 20-25°C) 1.101-1.115[1][6]1.056-1.0591.011[2]0.94[5]0.964-0.970[7]
Viscosity (cP at 20-25°C) 2.9[8]2.86 (mm²/s)2.17-2.8[2]1.81[5]0.8-1.1[4][9]
Evaporation Rate (n-BuAc=1) 0.02[10]~0.04<0.010.03-0.04[5]0.33[4]
Water Solubility ( g/100ml ) 16.4[10]10Soluble[2]Limited16-19.8[4][7]
Solvency Characteristics

A solvent's ability to dissolve other substances is a critical performance parameter. This is often quantified using the Kauri-butanol (Kb) value and Hansen Solubility Parameters (HSP). A higher Kb value indicates greater solvency power.[11] Hansen parameters predict solubility based on dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.

PropertyThis compound (DEGDA)Propylene Glycol Diacetate (PGDA)Diethylene Glycol Monoethyl Ether Acetate (DEGEEA)Ethylene Glycol Butyl Ether Acetate (EGEBA)Propylene Glycol Methyl Ether Acetate (PGMEA)
Kauri-Butanol (Kb) Value Not availableNot availableNot availableNot availableNot available
Hansen δD (MPa½) 16.1 - 16.2[12]Not available16.2[12]15.3 - 16.0[13][14]15.6[15]
Hansen δP (MPa½) 4.7[12]Not available5.1[12]4.5 - 7.5[13][14]5.6[15]
Hansen δH (MPa½) 9.8[12]Not available9.2[12]6.8 - 8.8[13][14]9.8[15]

Toxicity Profile

The toxicity of solvents is a major consideration, especially in applications related to drug development and personal care products. Generally, ethylene glycol-based ethers (E-series) are considered more toxic than propylene glycol-based ethers (P-series).[9] The acetate derivatives are considered to have toxicological profiles similar to their parent glycol ethers.[14]

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Key Toxicological Concerns
This compound (DEGDA) 68508480 (uL/kg)Mild eye and skin irritant.[16]
Propylene Glycol Diacetate (PGDA) Not availableNot availableGenerally considered to have low toxicity.
Diethylene Glycol Monoethyl Ether Acetate (DEGEEA) >300015000May cause birth defects, fetal toxicity, and damage to male reproductive tissue in animal studies.[4]
Ethylene Glycol Butyl Ether Acetate (EGEBA) 24001500Can be absorbed through the skin in toxic amounts; may cause kidney damage with repeated contact in animals.[17]
Propylene Glycol Methyl Ether Acetate (PGMEA) 8532>5000Considered to have low toxicity.[3]

Experimental Protocols

Standardized experimental methods are essential for the accurate and reproducible assessment of solvent performance.

Evaporation Rate Determination (ASTM D3539)

The evaporation rate of volatile liquids is determined using the Shell Thin-Film Evaporometer according to ASTM D3539.[2][3][18][19][20]

Evaporation_Rate_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_calc Calculation Sample Solvent Sample Equilibrate Equilibrate to 25°C Sample->Equilibrate Syringe 0.7 mL into Syringe Equilibrate->Syringe FilterPaper Saturate Filter Paper Syringe->FilterPaper Weighing Continuous Weighing FilterPaper->Weighing Time Record Time for 90% Weight Loss Weighing->Time Calculate Calculate Relative Evaporation Rate Time->Calculate Result Result (vs. n-Butyl Acetate) Calculate->Result

Evaporation Rate Measurement Workflow (ASTM D3539)
Solvency Power Determination (ASTM D1133 - Kauri-Butanol Value)

The Kauri-butanol (Kb) value, a measure of a hydrocarbon solvent's solvency power, is determined by titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[11]

Kauri_Butanol_Value_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result KauriResin Standard Kauri Resin Solution in n-Butanol Titrate Titrate with Solvent Sample KauriResin->Titrate Observe Observe for Turbidity Titrate->Observe Endpoint Endpoint: Defined Cloudiness Observe->Endpoint Measure Measure Volume of Solvent Added Endpoint->Measure KbValue Calculate Kauri-Butanol (Kb) Value Measure->KbValue

Kauri-Butanol Value Determination (ASTM D1133)
Coalescing Efficiency Assessment (ASTM D2354 - MFFT)

The Minimum Film Formation Temperature (MFFT) is a key parameter for evaluating the efficiency of a coalescing agent in latex paints. The MFFT is the lowest temperature at which a latex will form a continuous film.

MFFT_Workflow Latex Latex Dispersion Mix Mix Latex and Coalescent Latex->Mix Coalescent Coalescing Agent Coalescent->Mix MFFT_Bar Apply to MFFT Bar (Temperature Gradient) Mix->MFFT_Bar Dry Dry to Form Film MFFT_Bar->Dry Observe Observe Transition from Cloudy to Clear Film Dry->Observe Result Determine MFFT (°C) Observe->Result

Minimum Film Formation Temperature (MFFT) Workflow

Conclusion

This compound is a slow-evaporating, low-odor solvent with good solvency for a range of resins. When compared to other glycol ether acetates, it offers a balance of properties that can be advantageous in specific formulations. Propylene glycol-based alternatives like PGDA and PGMEA generally exhibit lower toxicity, which is a significant advantage in applications with stringent safety requirements. The choice of the most suitable glycol ether acetate will depend on the specific performance requirements of the application, including desired evaporation rate, solvency power, and toxicological considerations. This guide provides the foundational data to aid in this selection process.

References

Comparative Guide to Analytical Methods for Diethylene Glycol Diacetate (DEGDA) Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of Diethylene Glycol Diacetate (DEGDA). While specific validated methods for DEGDA are not widely published, this document outlines two primary analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for related compounds such as glycols, glycol ethers, and their acetates. The information herein is intended to serve as a foundational resource for developing and validating analytical protocols for DEGDA in various sample matrices, particularly in pharmaceutical and industrial applications.

Overview of Analytical Approaches

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the quantification of DEGDA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly suitable technique for the direct analysis of volatile and semi-volatile compounds like DEGDA. It offers excellent separation efficiency and specificity, with mass spectrometry providing definitive identification. Based on methods for similar glycol acetates, a direct injection GC-MS method is a primary recommendation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While DEGDA lacks a strong chromophore for direct UV detection at high sensitivity, derivatization can be employed to attach a UV-active label. This approach is common for the analysis of glycols and can be adapted for DEGDA, offering an alternative when GC-MS is not available or when sample matrix effects are problematic for GC.

Data Presentation: Comparison of Proposed Analytical Methods

The following tables summarize the proposed starting conditions and expected performance parameters for the analysis of this compound by GC-MS and HPLC-UV with pre-column derivatization. These parameters are extrapolated from validated methods for structurally related analytes.

Table 1: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterProposed Condition/Value
Chromatographic System Gas Chromatograph coupled to a Mass Spectrometer
Column DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 80 °C (hold 1 min), ramp at 10 °C/min to 245 °C (hold 3.5 min)
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)
Internal Standard 2,2,2-Trichloroethanol or similar non-interfering compound

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection Method Parameters

ParameterProposed Condition/Value
Chromatographic System High-Performance Liquid Chromatograph with UV Detector
Derivatization Reagent p-Toluenesulfonyl isocyanate (TSIC)
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength ~227 nm (dependent on derivatizing agent)
Injection Volume 20 µL
Internal Standard A structurally similar compound that undergoes derivatization

Table 3: Comparison of Expected Method Performance Characteristics

Performance MetricProposed GC-MS MethodProposed HPLC-UV (with Derivatization) Method
Specificity High (mass spectral identification)Moderate to High (dependent on chromatographic resolution)
Sensitivity (LOD/LOQ) Expected to be in the low µg/mL to ng/mL range.Expected to be in the µg/mL range.
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (%RSD) < 5%< 5%
Sample Preparation Simple dilution or extraction.More complex due to the derivatization step.

Experimental Protocols

Proposed GC-MS Method Protocol

This protocol is adapted from established methods for the analysis of glycols and their acetates in complex matrices.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare an internal standard (IS) stock solution (e.g., 2,2,2-Trichloroethanol) at 1 mg/mL. Spike all standards and samples with the IS to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh approximately 1 g of the sample into a volumetric flask, add the internal standard, and dilute with the solvent.

    • For solid or semi-solid samples, an extraction step such as ultrasound-assisted extraction (UAE) with methanol or acetonitrile may be necessary.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 1 µL of the prepared standard or sample into the GC-MS system operating under the conditions outlined in Table 1.

    • Monitor for characteristic ions of DEGDA and the internal standard in SIM mode for quantification.

Proposed HPLC-UV Method with Pre-column Derivatization Protocol

This protocol is based on derivatization methods used for glycols to enhance UV detection.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the GC-MS protocol, using a non-reactive solvent like acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a vial, add 10 µL of a 20% p-toluenesulfonyl isocyanate (TSIC) solution in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for a specified time (optimization required, typically 15-30 minutes).

    • Add a small amount of water to quench the reaction.

  • Chromatographic Analysis:

    • Inject 20 µL of the derivatized solution into the HPLC system operating under the conditions outlined in Table 2.

    • Monitor the absorbance at the wavelength of maximum absorbance for the derivatized product.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis start Weigh Sample/Standard add_is Add Internal Standard start->add_is dissolve Dissolve/Extract in Solvent add_is->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into GC-MS filtrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the proposed GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis start Weigh Sample/Standard dissolve Dissolve in Acetonitrile start->dissolve add_reagent Add Derivatizing Reagent (TSIC) dissolve->add_reagent react React add_reagent->react quench Quench Reaction react->quench inject Inject into HPLC-UV quench->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the proposed HPLC-UV analysis of this compound.

Conclusion

For the validation of analytical methods for this compound, a direct GC-MS approach is recommended as the primary technique due to its high specificity, sensitivity, and simpler sample preparation. The proposed GC-MS method, based on existing protocols for related glycol acetates, is expected to provide reliable and accurate quantification.

The HPLC-UV method with pre-column derivatization serves as a viable alternative. While the sample preparation is more complex, it avoids the high temperatures of GC injection ports, which could be advantageous for thermally labile matrices.

It is imperative that any chosen method undergoes rigorous validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose, including specificity, linearity, range, accuracy, precision, and robustness. The protocols and data presented in this guide offer a solid starting point for the development of such validated methods.

A Comparative Performance Review of Diethylene Glycol Diacetate in Waterborne Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethylene Glycol Diacetate (DGDA) as a coalescing agent in waterborne adhesives. Its performance is evaluated against common alternatives, supported by available experimental data and detailed testing protocols.

Executive Summary

This compound is a high-boiling, low-odor, and environmentally friendly coalescing agent utilized in waterborne adhesive formulations. It promotes film formation, enhances leveling, and controls the drying rate of the adhesive film. While direct quantitative comparisons are limited in publicly available literature, this guide synthesizes existing data and qualitative performance descriptions to offer a comparative overview against key alternatives such as Propylene Glycol Diacetate (PGDA) and Texanol™ Ester Alcohol. DGDA presents a viable, low-VOC alternative to more hazardous solvents, demonstrating comparable performance in certain applications.

Comparative Performance Data

Table 1: Physical Properties of Coalescing Agents

PropertyThis compound (DGDA)Propylene Glycol Diacetate (PGDA)Texanol™ Ester Alcohol
CAS Number 111-55-7[1]623-84-7[1]25265-77-4
Molecular Formula C8H14O5C7H12O4[1]C12H24O3
Purity (%) ≥ 99.0[1]≥ 99.0[1]-
Distillation Range (°C) 185.0-200.0[1]187.0-193.0[1]255-261
Evaporation Rate (Butyl Acetate = 1) 0.05[2]0.04[2]0.002
Odor Low / Mild[3][4]Faint Mint[1]Mild
Environmental Profile Non-HAP, Non-SARA, Biodegradable[3]Environmentally Friendly[1]Non-VOC (per various regulations), Biodegradable[5]

Table 2: Performance Characteristics in Waterborne Formulations

Performance MetricThis compound (DGDA)Propylene Glycol Diacetate (PGDA)Texanol™ Ester Alcohol
Coalescing Efficiency Effective in promoting film formation.Stronger solubility than DBE, effective film-forming additive.[2][6]Premier coalescent for latex paints, enhances low-temperature coalescence.[5]
Scrub Resistance Contributes to good film integrity, which is a prerequisite for scrub resistance.-Enhances scrub resistance.[5]
Adhesion Improves wetting and penetration, thereby enhancing adhesion.[7]Enables good adhesion and durability in adhesive formulations.[6]-
Leveling & Flow Improves leveling.[1][3]Improves leveling.[2][6]Improves flow.
VOC Contribution LowLowVery Low / Non-VOC[5]

Experimental Protocols

Detailed methodologies for key performance evaluations are outlined below, based on established industry standards.

Minimum Film Formation Temperature (MFFT)

The MFFT is the lowest temperature at which a waterborne adhesive will form a continuous film. This is a critical parameter influenced by the choice and concentration of the coalescing agent.

Standard: ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.

Methodology:

  • Apparatus: A Minimum Film Forming Temperature Bar (MFFT-Bar) with a temperature gradient platen is used.

  • Procedure:

    • A uniform film of the waterborne adhesive is applied to the temperature-gradient platen.

    • A cover is placed over the platen to ensure a controlled environment.

    • As the water evaporates, the adhesive coalesces. Below the MFFT, a cracked, opaque, or powdery film is formed. Above the MFFT, a clear, continuous film forms.

    • The point on the platen where this transition occurs is visually identified, and the corresponding temperature is recorded as the MFFT.

Scrub Resistance

This test evaluates the durability of the adhesive film against mechanical abrasion, simulating cleaning or wear.

Standard: ASTM D2486 - Standard Test Methods for Scrub Resistance of Wall Paints (often adapted for adhesives).

Methodology:

  • Apparatus: A scrub test machine equipped with a bristle brush and a scrub medium.

  • Sample Preparation: The adhesive is applied to a substrate (e.g., a black plastic panel) and allowed to cure under specified conditions.

  • Procedure:

    • The cured panel is placed in the scrub test machine.

    • The bristle brush, loaded with an abrasive scrub medium, is moved back and forth over the adhesive film.

    • The number of cycles until the adhesive film is worn through to the substrate is recorded. A higher number of cycles indicates better scrub resistance.

Adhesion Testing

Adhesion is the measure of the bond strength of the adhesive to a substrate.

Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

Methodology:

  • Apparatus: A sharp cutting tool (e.g., a utility knife with a specific blade arrangement) and pressure-sensitive tape.

  • Procedure (Cross-Hatch Test):

    • A lattice pattern is cut through the cured adhesive film to the substrate.

    • A specified pressure-sensitive tape is applied over the lattice and smoothed down.

    • The tape is then rapidly pulled off at a defined angle.

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area is detached).

Visualizations

Mechanism of Film Formation

G cluster_0 Stage 1: Water Evaporation cluster_1 Stage 2: Particle Deformation cluster_2 Stage 3: Polymer Interdiffusion A Waterborne Adhesive Dispersion (Polymer Particles in Water) B Particle Concentration Increases A->B C Particles Come into Close Contact B->C Further Evaporation D Coalescing Agent Softens Polymer Particles C->D E Polymer Chains Intermingle D->E Overcoming Repulsive Forces F Continuous Adhesive Film Forms E->F

Caption: The three stages of film formation in a waterborne adhesive system.

Experimental Workflow for Performance Evaluation

G cluster_0 Formulation cluster_1 Testing cluster_2 Analysis A Prepare Waterborne Adhesive with Coalescing Agent B MFFT (ASTM D2354) A->B C Scrub Resistance (ASTM D2486) A->C D Adhesion (ASTM D3359) A->D E Compare Quantitative Data B->E C->E D->E

Caption: A streamlined workflow for testing the performance of coalescing agents.

Logical Comparison of Coalescing Agents

G Coalescent Coalescing Agent Property DGDA PGDA Texanol™ DGDA_Perf DGDA Performance Good Good Good Low Coalescent:f1->DGDA_Perf PGDA_Perf PGDA Performance Good Good Good Low Coalescent:f2->PGDA_Perf Texanol_Perf Texanol™ Performance Excellent Excellent Good Very Low Coalescent:f3->Texanol_Perf Performance Performance Metric MFFT Reduction Scrub Resistance Adhesion VOC Level DGDA_Perf->Performance:f0 DGDA_Perf->Performance:f1 DGDA_Perf->Performance:f2 DGDA_Perf->Performance:f3 PGDA_Perf->Performance:f0 PGDA_Perf->Performance:f1 PGDA_Perf->Performance:f2 PGDA_Perf->Performance:f3 Texanol_Perf->Performance:f0 Texanol_Perf->Performance:f1 Texanol_Perf->Performance:f2 Texanol_Perf->Performance:f3

Caption: A logical relationship diagram comparing key performance aspects.

References

Diethylene Glycol Diacetate: A Safer and Efficacious Alternative to Xylene in Formulation and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more sustainable laboratory and manufacturing practices, the substitution of hazardous solvents with less toxic alternatives is a critical endeavor. Xylene, a widely used solvent in pharmaceutical formulations, histological preparations, and industrial applications, is a known hazardous substance with significant health and environmental risks. This guide provides a comprehensive comparison of Diethylene Glycol Diacetate (EGDA) as a safer and effective alternative to xylene, supported by experimental data and detailed protocols.

Executive Summary

This compound (EGDA) presents a compelling case as a substitute for xylene in a variety of applications. Its significantly lower toxicity profile, higher flash point, and comparable, and in some cases superior, performance make it an attractive option for reducing occupational exposure and environmental impact. This guide will demonstrate that EGDA can effectively replace xylene in many formulations and procedures without compromising results, while offering significant safety advantages.

Performance Comparison: this compound vs. Xylene

The efficacy of a solvent is paramount. The following data, compiled from various studies, illustrates the performance of EGDA in comparison to xylene in key applications.

Table 1: Physical and Chemical Properties

PropertyThis compound (EGDA)Xylene (mixed isomers)
CAS Number 111-55-71330-20-7
Molecular Formula C8H14O5C8H10
Molecular Weight 190.19 g/mol 106.16 g/mol
Boiling Point 190-191 °C[1][2]138-144 °C[3]
Flash Point 88 - 96 °C[4][5]27-32 °C[3]
Vapor Pressure 0.2 mmHg @ 25 °C[1]5-6.5 mmHg @ 20 °C[3]
Odor Mild, pleasant[1][2]Aromatic
Solubility in Water Slightly soluble[1]Insoluble[3]

The higher boiling point and flash point, coupled with a lower vapor pressure, indicate that EGDA is less volatile and flammable than xylene, contributing to a safer laboratory environment.

Safety Profile: A Clear Advantage for EGDA

The primary driver for seeking alternatives to xylene is its toxicity. The data below unequivocally demonstrates the superior safety profile of EGDA.

Table 2: Acute Toxicity Data

MetricThis compound (EGDA)Xylene
Oral LD50 (rat) 6,860 mg/kg[6]4,300 mg/kg[7]

A higher LD50 value indicates lower acute toxicity. EGDA is demonstrably less toxic upon ingestion than xylene.

Experimental Protocols

To facilitate the adoption of EGDA, this section provides detailed methodologies for key comparative experiments.

In Vitro Cytotoxicity Assay (Based on OECD Guideline 487)

This protocol is designed to assess the cytotoxic potential of a test chemical on cultured mammalian cells.

Objective: To determine the concentration of EGDA and xylene that causes a 50% reduction in cell viability (IC50).

Materials:

  • Balb/c 3T3 cells (or other suitable mammalian cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • This compound (pharmaceutical grade)

  • Xylene (analytical grade)

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 50% ethanol (B145695), 49% water, 1% acetic acid)

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with an appropriate density of cells and incubate for 24 hours to allow for cell attachment.

  • Test Substance Preparation: Prepare a series of dilutions of EGDA and xylene in the cell culture medium. A suitable solvent, if required, should be tested for its own cytotoxicity.

  • Treatment: Remove the old medium from the cells and add the different concentrations of the test substances. Include a solvent control and a negative control (medium only).

  • Incubation: Incubate the treated plates for a defined period (e.g., 24 hours).

  • Neutral Red Uptake:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing a non-toxic concentration of Neutral Red and incubate for approximately 3 hours.

    • Remove the NR medium, wash the cells with PBS.

    • Add the NR destain solution to each well and shake for 10 minutes.

  • Data Analysis: Measure the absorbance of each well at 540 nm. Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value for both EGDA and xylene.[8][9]

Histological Clearing and Dewaxing Protocol

This protocol compares the efficacy of EGDA and xylene as clearing and dewaxing agents in tissue processing.

Objective: To evaluate the transparency of the tissue after clearing and the quality of subsequent staining.

Materials:

  • Formalin-fixed, paraffin-embedded tissue blocks

  • Microtome

  • Glass slides

  • Staining jars

  • Ethanol (various concentrations: 100%, 95%, 70%)

  • This compound

  • Xylene

  • Hematoxylin and Eosin (H&E) stains

  • Mounting medium

  • Coverslips

  • Light microscope

Procedure:

  • Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin-embedded tissue blocks and mount them on glass slides.

  • Dewaxing:

    • Group A (Xylene): Immerse slides in two changes of xylene for 5 minutes each.

    • Group B (EGDA): Immerse slides in two changes of EGDA for 5 minutes each.

  • Rehydration:

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Staining: Proceed with a standard H&E staining protocol.

  • Dehydration:

    • Immerse slides in 95% ethanol for 1 minute.

    • Immerse slides in two changes of 100% ethanol for 1 minute each.

  • Clearing:

    • Group A (Xylene): Immerse slides in two changes of xylene for 2 minutes each.

    • Group B (EGDA): Immerse slides in two changes of EGDA for 2 minutes each.

  • Mounting: Apply mounting medium and a coverslip.

  • Evaluation: Examine the slides under a light microscope and compare the clarity of staining, nuclear and cytoplasmic detail, and overall tissue morphology between the two groups.[5][10][11]

Solvent Purity Analysis via Gas Chromatography (GC)

This protocol outlines a general procedure for determining the purity of EGDA and xylene.

Objective: To quantify the purity of the solvents and identify any impurities.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., non-polar column like DB-1 or equivalent)

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Syringes for sample injection

  • This compound sample

  • Xylene sample

  • Internal standard (if required for quantification)

Procedure:

  • Instrument Setup: Set up the GC with the appropriate column and operating conditions (injector temperature, oven temperature program, detector temperature, gas flow rates).

  • Sample Preparation: Dilute the solvent samples in a suitable solvent if necessary. Add an internal standard if performing quantitative analysis.

  • Injection: Inject a small, precise volume of the prepared sample into the GC.

  • Chromatographic Run: The sample is vaporized and carried through the column by the carrier gas. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column.

  • Detection: The separated components are detected by the FID as they exit the column. The detector generates a signal that is proportional to the amount of each component.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of each peak is used to determine the relative percentage of each component, thus indicating the purity of the solvent.[12][13][14]

Mechanism of Action and Toxicity Pathways

Understanding the toxicological mechanisms of these solvents is crucial for appreciating the safety benefits of EGDA.

Xylene Toxicity Pathway

Xylene's toxicity is primarily due to its lipophilic nature, allowing it to easily penetrate cell membranes, particularly in the central nervous system. Its metabolism in the liver by cytochrome P450 enzymes (specifically CYP2E1) can lead to the formation of reactive intermediates, causing oxidative stress and cellular damage, which can induce apoptosis.[4][8][15]

Xylene_Toxicity_Pathway Xylene Xylene CellMembrane Cell Membrane (Lipophilic Interaction) Xylene->CellMembrane Penetrates Liver Liver Metabolism Xylene->Liver Absorbed CNS Central Nervous System (Narcosis, Dizziness) CellMembrane->CNS CYP2E1 CYP2E1 ReactiveIntermediates Reactive Intermediates CYP2E1->ReactiveIntermediates Metabolizes to OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress Apoptosis Cellular Damage & Apoptosis OxidativeStress->Apoptosis EGDA_Metabolic_Pathway EGDA This compound (EGDA) Hydrolysis Hydrolysis DEG Diethylene Glycol (DEG) Hydrolysis->DEG Forms Liver Liver Metabolism DEG->Liver Absorbed ADH Alcohol Dehydrogenase Intermediate 2-Hydroxyethoxy acetaldehyde ADH->Intermediate Metabolizes to ALDH Aldehyde Dehydrogenase Intermediate->ALDH Metabolizes to HEAA 2-Hydroxyethoxyacetic Acid (HEAA) Toxicity Renal & Neurological Toxicity HEAA->Toxicity

References

A Comparative Guide to the Cross-Validation of GC and HPLC Methods for the Analysis of Diethylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of impurities is a cornerstone of pharmaceutical quality control. Diethylene glycol diacetate, a potential process impurity, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.

General Principles: GC vs. HPLC for this compound

The choice between GC and HPLC largely depends on the physicochemical properties of the analyte.[1][2] this compound, as an ester, is expected to be a volatile and thermally stable compound, making it a prime candidate for GC analysis.[2][3] HPLC, on the other hand, is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[1][2][4]

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[2][5] In GC, the sample is vaporized and transported through a column by an inert carrier gas.[3] Separation is achieved based on the differential partitioning of analytes between the stationary phase and the mobile gas phase. For a compound like this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is expected to offer high sensitivity and resolution.[5]

High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[3][5] Its versatility allows for the analysis of a wide array of compounds.[1][2] For this compound, which lacks a strong chromophore, detection would likely require derivatization for UV-Vis analysis or the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[6] Alternatively, coupling HPLC with Mass Spectrometry (HPLC-MS) can provide high sensitivity and specificity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC and HPLC analysis, adapted from methods for similar compounds, which can serve as a starting point for the analysis of this compound.

Gas Chromatography (GC-FID) Protocol (Adapted from DEG/EG analysis)

This protocol is based on established methods for the analysis of related glycols and is expected to be suitable for this compound.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).[7]

  • Carrier Gas: Helium or Nitrogen.[8]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or dichloromethane. An internal standard (e.g., 1,3-propanediol) can be used for improved accuracy and precision.[9]

High-Performance Liquid Chromatography (HPLC-RID) Protocol (Adapted from DEG analysis)

This protocol is based on methods for the determination of diethylene glycol and would likely require optimization for this compound.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: Aminex HPX-87H, 300 mm x 7.8 mm (or equivalent).

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/minute.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative Performance Metrics

The following table summarizes typical performance data for GC and HPLC methods based on the analysis of analogous compounds. This data provides an objective basis for comparing the expected performance of these techniques for this compound analysis.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-RID/UV with derivatization)
Analyte(s) Diethylene Glycol (DEG), Ethylene (B1197577) Glycol (EG)Diethylene Glycol (DEG)
Limit of Detection (LOD) 0.1 ppm (GC-MS for DEG)[7]0.01 µg/mL (HPLC-Fluorescence with derivatization for DEG)[10]
Limit of Quantitation (LOQ) 0.3 ppm (GC-MS for DEG)[7]~0.1 g/L (HPLC-RID for DEG)[11]
Linearity (R²) > 0.99> 0.999[10]
Accuracy (% Recovery) Typically 95-105%89.0 to 94.9%[10]
Precision (%RSD) < 5%< 5%
Analysis Time Generally faster for volatile compounds (minutes).[3][5]Typically longer run times (10-60 minutes).[3][5]
Sample Preparation Simple dilution is often sufficient.May require derivatization for sensitive UV detection.[10]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of GC and HPLC methods for the analysis of this compound.

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation GC_Dev GC Method Development GC_Val GC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) GC_Dev->GC_Val HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val Sample_Analysis Analysis of Same Samples by Both Validated Methods GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Final_Report Final Report and Method Selection Data_Comparison->Final_Report

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

References

Assessing the Biodegradability of Diethylene Glycol Diacetate in Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biodegradability of Diethylene Glycol Diacetate (DEGDA), a common solvent and plasticizer in various formulations. Its performance is evaluated against viable alternatives, supported by experimental data, to aid in the selection of environmentally conscious materials in research and drug development.

Comparative Biodegradability Data

The following table summarizes the available data on the ready biodegradability of this compound and its alternatives. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. The data is primarily based on the widely accepted OECD 301 series of tests, which measure the conversion of the test substance to carbon dioxide over a 28-day period. A substance is considered readily biodegradable if it achieves greater than 60% biodegradation within this timeframe and passes the "10-day window" criterion.

CompoundTest GuidelineBiodegradation (%)Time (days)Classification
This compoundOECD 301F>6028Readily Biodegradable
Propylene Glycol DiacetateOECD 301BReadily Biodegradable-Readily Biodegradable
Glycerol Triacetate (Triacetin)OECD 301C7628Readily Biodegradable
Triethylene Glycol Diacetate-Data not available--

Note: The data presented is compiled from various sources. Direct comparison should be made with caution as testing conditions may have varied slightly between studies.

Experimental Protocols

The assessment of ready biodegradability is crucial for understanding the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for this purpose. The OECD 301F Manometric Respirometry Test is a robust method for determining the ready biodegradability of chemical substances.

OECD 301F: Manometric Respirometry Test

Principle:

A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in a closed respirometer for 28 days. The consumption of oxygen by the microorganisms metabolizing the test substance is measured by a pressure transducer. The amount of oxygen consumed is then used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer with pressure sensors

  • Incubator maintained at a constant temperature (e.g., 20 ± 1°C)

  • Magnetic stirrers

  • Glass bottles of suitable volume

  • Carbon dioxide absorber (e.g., potassium hydroxide (B78521) solution)

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts (potassium phosphate, magnesium sulfate, calcium chloride, and ferric chloride) is prepared.

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the coarse particles are allowed to settle. The supernatant is used as the inoculum.

  • Test Setup:

    • Test vessels are prepared containing the mineral medium, the test substance at a known concentration (typically providing 50-100 mg/L of ThOD), and the inoculum.

    • Blank controls containing only the inoculum and mineral medium are run in parallel to measure the endogenous respiration of the microorganisms.

    • Reference controls with a readily biodegradable substance (e.g., sodium benzoate) are included to verify the activity of the inoculum.

    • A toxicity control containing both the test substance and the reference substance can be included to assess any inhibitory effects of the test substance on the microorganisms.

  • Incubation: The sealed vessels are incubated in the dark at a constant temperature and stirred continuously for 28 days.

  • Measurement: The oxygen consumption is monitored at regular intervals by the respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance, after correcting for the oxygen consumption in the blank control.

Pass Criteria:

A substance is considered readily biodegradable if it achieves at least 60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

Mandatory Visualizations

Experimental Workflow for Biodegradability Assessment

experimental_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + Test Substance prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference prep_medium->setup_ref prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_test_substance Prepare Test Substance (DEGDA & Alternatives) prep_test_substance->setup_test incubation Incubate at Constant Temperature (28 days) setup_test->incubation setup_blank->incubation setup_ref->incubation measurement Measure Oxygen Consumption (Manometric Respirometry) incubation->measurement calculation Calculate % Biodegradation measurement->calculation comparison Compare with Pass Level (>60%) calculation->comparison classification Classify as 'Readily Biodegradable' comparison->classification

Caption: Workflow for OECD 301F Biodegradability Test.

Biodegradation Pathway of this compound

biodegradation_pathway cluster_initial Initial Hydrolysis cluster_deg_pathway Diethylene Glycol Degradation cluster_acetate_pathway Acetate Metabolism cluster_final_products Final Products degda This compound hydrolysis Esterase degda->hydrolysis deg Diethylene Glycol hydrolysis->deg acetate Acetic Acid hydrolysis->acetate deg_ox1 Alcohol Dehydrogenase deg->deg_ox1 acetyl_coa Acetyl-CoA acetate->acetyl_coa heaa 2-(2-Hydroxyethoxy)acetic acid deg_ox1->heaa deg_ox2 Aldehyde Dehydrogenase heaa->deg_ox2 glycolate Glycolic Acid deg_ox2->glycolate deg_ox3 Further Oxidation glycolate->deg_ox3 tca_cycle TCA Cycle deg_ox3->tca_cycle acetyl_coa->tca_cycle co2 CO2 tca_cycle->co2 h2o H2O tca_cycle->h2o biomass Biomass tca_cycle->biomass

Caption: Proposed Biodegradation Pathway of DEGDA.

Logical Comparison of Biodegradability Assessment

logical_comparison cluster_input Input Compounds cluster_test Biodegradability Test cluster_criteria Assessment Criteria cluster_outcome Outcome degda This compound oecd301f OECD 301F (Ready Biodegradability) degda->oecd301f alt1 Propylene Glycol Diacetate alt1->oecd301f alt2 Glycerol Triacetate alt2->oecd301f pass_level > 60% Biodegradation oecd301f->pass_level ten_day_window 10-Day Window oecd301f->ten_day_window readily_biodegradable Readily Biodegradable pass_level->readily_biodegradable Pass not_readily_biodegradable Not Readily Biodegradable pass_level->not_readily_biodegradable Fail ten_day_window->readily_biodegradable Pass ten_day_window->not_readily_biodegradable Fail

A Comparative Guide to the Quantitative Analysis of Diethylene Glycol Diacetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Diethylene Glycol Diacetate (DEGDA) in complex matrices is critical for safety, quality control, and formulation development. This guide provides a comparative overview of potential analytical methodologies for DEGDA, complete with experimental data and detailed protocols. Due to the limited literature on direct DEGDA analysis, this guide compares a direct analytical approach using Gas Chromatography-Mass Spectrometry (GC-MS) with an indirect method involving hydrolysis of DEGDA to Diethylene Glycol (DEG) followed by established GC-MS analysis.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors including the nature of the matrix, required sensitivity, and available instrumentation. Below is a comparison of a direct GC-MS method and an indirect GC-MS method post-hydrolysis.

ParameterDirect GC-MS for DEGDAIndirect GC-MS of DEG (Post-Hydrolysis)
Principle Direct separation and quantification of DEGDA.Chemical conversion of DEGDA to DEG, followed by separation and quantification of DEG.
Sample Preparation Simple extraction and dilution.Requires an additional hydrolysis step to convert DEGDA to DEG.
Selectivity High, based on mass spectral data of the parent molecule.High, based on mass spectral data of DEG.
Limit of Detection (LOD) Estimated to be in the low ppm range.0.1 ppm (in cough syrup matrix)[1].
Limit of Quantification (LOQ) Estimated to be in the low ppm range.0.3 ppm (in cough syrup matrix)[1].
Linearity Range N/A (Data not available)10 ppm – 1000 ppm[1].
Pros Faster sample preparation, direct measurement.Leverages well-validated and sensitive methods for DEG analysis.
Cons Lack of established and validated public methods.Longer sample preparation, potential for incomplete hydrolysis.

Experimental Protocols

Detailed methodologies for both the direct and indirect analysis of DEGDA are provided below.

Method 1: Direct Quantitative Analysis of DEGDA by GC-MS

This protocol is based on general procedures for the analysis of similar acetate (B1210297) compounds.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract DEGDA from an aqueous or complex biological matrix.

  • Procedure:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 10 mL of the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Elute the DEGDA from the cartridge with 5 mL of acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol for GC-MS analysis.

2. GC-MS Parameters

  • Instrument: Agilent 7890A GC with 5975C MS detector or equivalent.

  • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent polar column.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic DEGDA ions.

3. Calibration and Quantification

  • Prepare a series of calibration standards of DEGDA in methanol.

  • Inject the standards and samples into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Quantify the amount of DEGDA in the samples using the calibration curve.

Method 2: Indirect Quantitative Analysis via Hydrolysis to DEG

This method involves the chemical conversion of DEGDA to DEG, followed by analysis using a validated GC-MS method for DEG.

1. Sample Preparation and Hydrolysis

  • Objective: To hydrolyze DEGDA to DEG and extract it from the matrix.

  • Procedure:

    • To 1 g of the sample in a screw-capped vial, add 5 mL of 1 M sodium hydroxide.

    • Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis.

    • Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.

    • Add 5 mL of acetonitrile and vortex thoroughly.

    • Centrifuge the sample at 5000 x g for 10 minutes[2].

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Parameters (for DEG analysis)

  • Instrument: Agilent 7890A GC with 5975C MS detector or equivalent[1].

  • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film[1].

  • Injector Temperature: 250°C[3].

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 245°C.

    • Hold: 3.5 minutes at 245°C[3].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3].

  • Injection Mode: Splitless[3].

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic DEG ions (e.g., m/z 45, 61, 76).

3. Calibration and Quantification

  • Prepare a series of calibration standards of DEG in a 1:1 water/acetonitrile mixture.

  • Inject the standards and hydrolyzed samples into the GC-MS system.

  • Construct a calibration curve and quantify the amount of DEG in the samples.

  • Calculate the original concentration of DEGDA by applying a stoichiometric conversion factor.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the direct and indirect analysis of DEGDA.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix Sample spe Solid-Phase Extraction (SPE) sample->spe Load Sample extract Concentrated Extract spe->extract Elute & Evaporate reconstitute Reconstituted Sample in Methanol extract->reconstitute Reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition (SIM) gcms->data quant Quantification data->quant

Caption: Workflow for Direct Quantitative Analysis of DEGDA by GC-MS.

Indirect_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix Sample hydrolysis Alkaline Hydrolysis (DEGDA -> DEG) sample->hydrolysis Add NaOH, Heat neutralize Neutralization & Extraction hydrolysis->neutralize Add HCl, Acetonitrile supernatant Supernatant for Analysis neutralize->supernatant Centrifuge gcms GC-MS Analysis of DEG supernatant->gcms data Data Acquisition (SIM) gcms->data quant Quantification of DEGDA data->quant Stoichiometric Calculation

Caption: Workflow for Indirect Quantitative Analysis of DEGDA via Hydrolysis.

References

Safety Operating Guide

Personal protective equipment for handling Diethylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal information for the handling of Diethylene glycol diacetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Overview

This compound is a combustible liquid that may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion can lead to more severe effects, including stupor or coma.[2][3] It is crucial to handle this chemical with appropriate care and the personal protective equipment outlined below.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure when handling this compound. The following equipment should be used:

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][2] A face shield may also be appropriate for splash protection.[3]

  • Skin Protection: Chemical-resistant gloves are required to prevent skin contact.[1][2] Always inspect gloves for integrity before use.[2][4] Wear protective clothing, such as a lab coat or a chemical-resistant apron, to prevent skin exposure.[1][5]

  • Respiratory Protection: Work in a well-ventilated area to keep airborne concentrations low.[1] If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[1][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol [7]
Boiling Point190-191°C (374-375.8°F)[1][7]
Flash Point82 - 88°C (179.6 - 191°F)[1][5]
Autoignition Temperature481 - 482°C (897.8 - 899.6°F)[1][5]
Density1.104 g/cm³[1]
Vapor Pressure< 1 mm Hg @ 25°C[1]
Solubility in Water160 g/L (20°C)[1]
Lower Explosion Limit1.6%[1][5]
Upper Explosion Limit8.4%[1][5]

Operational Plan: Safe Handling and Storage

Handling:

  • Ensure adequate ventilation in the handling area.[1][2]

  • Wear all required personal protective equipment as specified above.[4]

  • Avoid contact with skin and eyes.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[5]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Keep away from sources of ignition.[1][8]

Emergency and Disposal Plan

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. If irritation develops or persists, get medical aid.[1]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical aid.[1][2]

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Eliminate all sources of ignition.[9]

  • Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[2]

  • Contain the spill using inert materials like vermiculite, sand, or earth.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][9]

Disposal:

  • Waste material must be disposed of in accordance with federal, state, and local environmental regulations.[1][10]

  • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Consult with waste disposal services to ensure complete and accurate classification and disposal.[8]

Experimental Workflow: Chemical Spill Response

Spill_Response_Workflow Workflow for this compound Spill start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain cleanup Collect Absorbed Material with Non-Sparking Tools contain->cleanup dispose Place in Labeled, Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Secured decontaminate->end

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.